ATM Inhibitor-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H29FN6O3 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[2-(3-fluoroazetidin-1-yl)ethyl]-3-[4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C26H29FN6O3/c1-31-23-14-29-22-8-5-18(13-21(22)24(23)33(26(31)35)11-12-36-2)17-3-6-20(7-4-17)30-25(34)28-9-10-32-15-19(27)16-32/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H2,28,30,34) |
InChI Key |
NHAYGJSVNRVADE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC=C(C=C4)NC(=O)NCCN5CC(C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of ATM Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for ATM Inhibitor-4, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document delineates its molecular interactions, impact on cellular signaling pathways, and the methodologies employed for its characterization, offering a valuable resource for professionals in oncology, cell biology, and drug discovery.
Core Mechanism of Action: Targeting the Master Guardian of the Genome
This compound exerts its effects through the direct and potent inhibition of the ATM kinase, a pivotal orchestrator of the DNA Damage Response (DDR).[1][2][3] ATM, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, is primarily activated by DNA double-strand breaks (DSBs).[3][4][5] Upon activation, ATM initiates a broad signaling cascade that arrests the cell cycle to allow for DNA repair, or in cases of overwhelming damage, triggers apoptosis.[1][2][3][5]
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ATM and preventing the phosphorylation of its numerous downstream substrates. This action effectively dismantles the cellular response to DSBs, rendering cells, particularly cancer cells with existing DNA repair defects, more susceptible to the cytotoxic effects of DNA-damaging agents.
Quantitative Profile of this compound
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The available quantitative data is summarized below.
| Target | Assay Type | IC50 | Notes |
| ATM | Biochemical Kinase Assay | 0.32 nM | Demonstrates high-potency inhibition of the primary target.[6][7][8] |
| PI3K Family | Kinase Assays | Not specified | Described as showing "stronger inhibition" of this family, but specific IC50 values are not publicly available.[6][7][8] |
| mTOR | Cellular Assay | Full inhibition at 1 µM | Indicates potential off-target effects at higher concentrations, which is common for PIKK inhibitors.[6][7][8] |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. Researchers should consider conducting broader kinase profiling to fully understand its specificity.
Impact on Cellular Signaling Pathways
By inhibiting ATM, this compound profoundly disrupts the intricate signaling network that governs genomic integrity. The primary consequences of this inhibition are the abrogation of cell cycle checkpoints and the impairment of DNA repair mechanisms.
ATM-Mediated DNA Damage Response Pathway
The following diagram illustrates the canonical ATM signaling pathway and the point of intervention by this compound.
Caption: ATM Signaling Pathway and Inhibition by this compound.
Abrogation of Cell Cycle Checkpoints
ATM is instrumental in activating cell cycle checkpoints to halt proliferation in the presence of DNA damage.[6][9] It mediates the G1/S checkpoint through the phosphorylation and stabilization of p53, and the S and G2/M checkpoints via the phosphorylation of Chk2.[4] By inhibiting ATM, this compound prevents the activation of these checkpoints, leading to mitotic catastrophe in cells with damaged DNA.
Impairment of DNA Repair
ATM phosphorylates a multitude of proteins involved in the repair of DSBs, including BRCA1 and H2AX (to form γ-H2AX).[1] γ-H2AX serves as a scaffold for the recruitment of other DNA repair factors to the site of damage.[3] this compound's blockade of these phosphorylation events severely compromises the cell's ability to mend DSBs, leading to the accumulation of genomic instability.
Experimental Protocols for Characterization
The following section details representative methodologies for the preclinical evaluation of this compound.
In Vitro ATM Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on ATM kinase activity.
-
Principle: A recombinant human ATM enzyme is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is measured, typically using a fluorescence- or luminescence-based method.
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Dispense the reaction buffer into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the recombinant ATM enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of ATM Pathway Modulation
This method is used to assess the effect of this compound on the phosphorylation of downstream targets in cellular models.
-
Principle: Cells are treated with a DNA-damaging agent in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for phosphorylated and total forms of ATM targets (e.g., p-ATM, p-p53, p-Chk2, γ-H2AX).
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating the cells with an agent such as etoposide or ionizing radiation.
-
After the desired time point, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the comprehensive evaluation of a novel ATM inhibitor.
Caption: A Representative Experimental Workflow for ATM Inhibitor Characterization.
Preclinical and Therapeutic Implications
The available data indicates that this compound possesses "favorable metabolic stability" and has demonstrated anti-tumor activity.[6][7][8] The primary therapeutic strategy for ATM inhibitors is as chemo- or radio-sensitizing agents. By disabling a critical DNA repair pathway, these inhibitors can significantly enhance the efficacy of traditional cancer therapies that induce DNA damage. This approach is particularly promising for tumors that are resistant to conventional treatments or those with specific genetic backgrounds, such as mutations in other DNA repair genes.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. abeomics.com [abeomics.com]
- 4. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to ATM Inhibitor-4 in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation by DSBs, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. Given its central role, ATM has emerged as a critical target for cancer therapy. Inhibiting ATM can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to a synthetic lethal effect. This guide provides a detailed technical overview of ATM Inhibitor-4, a potent and selective small molecule inhibitor of ATM kinase, and its role in modulating the DNA damage response (DDR). We will cover its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
Introduction: The Role of ATM in the DNA Damage Response
The integrity of the genome is constantly threatened by endogenous and exogenous agents that cause DNA damage. The most severe form of this damage is the DNA double-strand break (DSB). In response to DSBs, the cell activates a complex signaling cascade known as the DNA Damage Response (DDR).[1] A principal orchestrator of this response is the ATM kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[2]
Upon detection of a DSB, ATM is activated and initiates a cascade of phosphorylation events.[1] This signaling network has several critical outcomes:
-
Cell Cycle Arrest: ATM phosphorylates key checkpoint proteins such as p53 and CHK2, leading to a temporary halt in the cell cycle. This provides the cell with time to repair the DNA damage before it is passed on to daughter cells.[1][3]
-
DNA Repair: ATM promotes the recruitment of DNA repair factors to the site of damage, facilitating repair through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).[1]
-
Apoptosis: If the DNA damage is too extensive to be repaired, ATM can trigger programmed cell death, eliminating the damaged cell.[2]
Cancer cells often rely on these DDR pathways to survive the DNA damage caused by therapies like ionizing radiation (IR) and certain chemotherapeutic agents.[4] Therefore, inhibiting key DDR proteins like ATM is a promising strategy to enhance the efficacy of these treatments.[5] ATM inhibitors are designed to block the kinase activity of ATM, thereby preventing the downstream signaling required for DNA repair and cell cycle arrest, which can selectively kill cancer cells.[5][6]
This compound: A Potent and Selective Modulator of the DDR
This compound, also known as compound 39, is a potent and highly selective, urea-based inhibitor of ATM kinase.[7] Its primary mechanism of action is to competitively bind to the ATP-binding site of the ATM kinase, preventing the phosphorylation of its numerous downstream substrates and effectively shutting down the DSB signaling cascade.[2]
Signaling Pathway and Mechanism of Action
DNA double-strand breaks, induced by agents like ionizing radiation or etoposide, trigger the activation of ATM. Activated ATM then phosphorylates a host of downstream targets to orchestrate the DDR. This compound directly blocks this initial phosphorylation step.
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Quantitative Data and Efficacy
The potency and selectivity of an inhibitor are critical for its utility as a research tool and its potential as a therapeutic agent. This compound has been characterized in various biochemical and cellular assays.
Biochemical Potency and Selectivity
This compound demonstrates sub-nanomolar potency against ATM kinase. Its selectivity is a key feature, with significantly lower activity against other related kinases in the PIKK family, which minimizes off-target effects.[7][8]
| Inhibitor Name | Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| This compound | ATM | 0.32 | High selectivity over PI3K family kinases.[7] | [7] |
| M3541 | ATM | < 1.0 | >100-fold vs. 99.3% of 292 kinases.[9] | [9] |
| M4076 | ATM | ~0.25 | >400-fold vs. ATR and DNA-PK.[8] | [8][10] |
| KU-55933 | ATM | 12.9 | No inhibition of ATR up to 100 µM.[11] | [11] |
| KU-60019 | ATM | 6.3 | >270-fold vs. DNA-PK; >1600-fold vs. ATR.[8] | [8] |
Table 1: Comparative IC50 values of various ATM inhibitors.
Cellular Activity
In cellular assays, ATM inhibitors effectively block the phosphorylation of downstream targets following the induction of DNA damage. This functional inhibition translates to the sensitization of cancer cells to DNA-damaging agents. For instance, a 1 μM concentration of M3541, a similarly potent ATM inhibitor, effectively inhibits over 90% of IR-induced ATM signaling.[4] The use of ATM inhibitors like KU59403 has been shown to significantly increase the cytotoxicity of agents like camptothecin, etoposide, and doxorubicin in various human cancer cell lines.[1]
Key Experimental Protocols
Characterizing the efficacy and mechanism of ATM inhibitors requires a suite of specialized cellular and biochemical assays. Below are detailed methodologies for key experiments.
In Vitro ATM Kinase Inhibition Assay
This protocol is used to determine the biochemical potency (IC50) of an inhibitor against purified ATM kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of ATM kinase activity.
Methodology:
-
Reagents: Purified recombinant ATM kinase, biotinylated peptide substrate, ATP, and the test inhibitor (this compound).
-
Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 96-well plate, combine the purified ATM kinase with the peptide substrate in a kinase reaction buffer. c. Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). d. Initiate the kinase reaction by adding a solution of ATP (e.g., at its Km concentration of 10 µM).[10] e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Downstream Target Phosphorylation
This protocol assesses the inhibitor's ability to block ATM signaling within intact cells.
Objective: To detect changes in the phosphorylation status of ATM targets (e.g., p-ATM Ser1981, p-CHK2 Thr68, p-p53 Ser15, γH2AX) in cells treated with a DNA-damaging agent and this compound.[3][10]
Methodology:
-
Cell Culture and Treatment: a. Plate cancer cells (e.g., A549, U2OS) and allow them to adhere overnight.[3][10] b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy) or a chemical agent (e.g., etoposide).[10] d. Harvest the cells at a specific time point post-damage (e.g., 1 hour).
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. d. Incubate the membrane overnight at 4°C with primary antibodies specific for p-ATM, p-CHK2, total ATM, total CHK2, and a loading control (e.g., β-actin). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ to determine the relative levels of protein phosphorylation.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cellular effects of an ATM inhibitor in combination with a DNA-damaging agent.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Immunofluorescence Assay for DNA Damage Foci (γH2AX)
This imaging-based assay visualizes DNA double-strand breaks at the subcellular level.
Objective: To quantify the formation and persistence of γH2AX foci, a marker for DSBs, in inhibitor-treated cells.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with a DNA-damaging agent and/or this compound as described in the Western blot protocol.
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: a. Block with 1% BSA in PBST for 1 hour. b. Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) overnight at 4°C. c. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. d. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Mount the coverslips onto microscope slides. b. Acquire images using a fluorescence or confocal microscope. c. Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in persistent foci in inhibitor-treated cells indicates impaired DNA repair.
Conclusion
This compound is a powerful research tool for dissecting the complexities of the DNA damage response. Its high potency and selectivity allow for precise modulation of ATM kinase activity in both biochemical and cellular contexts.[7] As demonstrated by preclinical studies with similar inhibitors, targeting ATM can effectively sensitize a broad range of cancer cells to radiotherapy and DNA-damaging chemotherapy.[4][10] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage ATM inhibition as a therapeutic strategy. Further investigation into compounds like this compound will be crucial in advancing the clinical application of DDR inhibitors in oncology.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of ATM Inhibitor-4 and the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR), has emerged as a compelling target in oncology. Its inhibition can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethalities in tumors with specific genetic backgrounds. ATM Inhibitor-4 is a potent and selective small molecule inhibitor of ATM kinase. This technical guide provides an in-depth exploration of this compound, with a particular focus on its interaction with the pivotal PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This document is intended to serve as a comprehensive resource, offering detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts in this promising area.
Mechanism of Action: ATM Inhibition and Crosstalk with PI3K/Akt/mTOR
ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs). Once activated, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ATM and preventing its catalytic activity.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.
Recent evidence has illuminated a complex crosstalk between the ATM-mediated DNA damage response and the PI3K/Akt/mTOR pathway. ATM can directly and indirectly influence the activity of this pathway. For instance, under conditions of cellular stress, ATM can phosphorylate and activate tuberous sclerosis complex 2 (TSC2), a negative regulator of mTORC1. Conversely, the PI3K/Akt/mTOR pathway can also modulate ATM activity. By inhibiting ATM, this compound can disrupt this intricate signaling network, leading to significant downstream consequences for cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| ATM | 0.32 |
| mTOR | >1000 |
| DNA-PK | >1000 |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kγ | >1000 |
| PI3Kδ | >1000 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Inhibition of IR-induced ATM autophosphorylation (pS1981) | A549 | 9 - 64 |
| Inhibition of IR-induced CHK2 phosphorylation (pT68) | A549 | 9 - 64 |
| Cell Viability (72h) | HCT116 | ~500 |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 45 | 30 | 25 |
| This compound (1 µM) | 65 | 20 | 15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Western Blotting for PI3K/Akt/mTOR Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro ATM Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on purified ATM kinase.
Materials:
-
Recombinant active ATM kinase
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Purified substrate (e.g., recombinant p53 protein or a specific peptide substrate)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound at various concentrations
-
Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP (for radioactive assays)
-
Scintillation counter or luminometer
Protocol (Radioactive Method):
-
Prepare a reaction mixture containing kinase assay buffer, ATM kinase, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor and determine the IC50 value.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for an in vitro radioactive ATM kinase assay.
Conclusion
This compound is a potent and selective tool for investigating the complex roles of ATM kinase in cancer biology. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway highlights the intricate connections between DNA damage response and fundamental cellular processes. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ATM inhibition, both as a standalone strategy and in combination with other anticancer agents. A thorough understanding of the molecular mechanisms and careful execution of the described experimental procedures will be crucial for advancing this promising area of cancer research.
An In-depth Technical Guide to the Target Validation of ATM Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for ATM Inhibitor-4, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details the inhibitor's biochemical and cellular activity, the experimental protocols used for its validation, and its effects on the ATM signaling pathway.
Introduction to ATM and the Rationale for Inhibition
Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the DNA damage response (DDR).[1][2] Activated by DNA double-strand breaks (DSBs), ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[1][2] This function is critical for maintaining genomic stability. In many cancers, the DDR pathway is dysregulated, and tumor cells become reliant on specific DNA repair pathways for survival. Targeting key regulators of the DDR, such as ATM, therefore represents a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents like radiotherapy and chemotherapy.[3] ATM inhibitors are designed to block the kinase activity of ATM, preventing the phosphorylation of its downstream substrates and thereby disrupting the cell's ability to repair DNA damage.[2]
Biochemical and Cellular Activity of this compound
This compound, also known as compound 39, is a novel urea-based inhibitor of ATM kinase.[4][5] It was developed through in-silico modeling and has demonstrated subnanomolar potency in biochemical assays.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant ATM inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | ATM | 0.32 | N/A | Also shows inhibition of the PI3K kinase family and full inhibition of mTOR at 1 µM. [5] |
| KU-55933 | ATM | 12.9 | 2.2 | Highly selective against DNA-PK, PI3K/PI4K, ATR, and mTOR. |
| KU-60019 | ATM | 6.3 | N/A | An improved analog of KU-55933. |
| CP-466722 | ATM | 410 | N/A | A reversible ATM inhibitor. |
| AZD0156 | ATM | 0.58 | N/A | A potent and selective orally active ATM inhibitor. |
N/A: Data not available from the searched sources.
Kinase Selectivity Profile
A critical aspect of target validation is to determine the selectivity of the inhibitor. While the primary source describes this compound as having an "excellent selectivity profile," a detailed kinase panel screening data was not available in the public domain search results.[4] For a comprehensive understanding, it is recommended to perform a broad kinase screen covering the human kinome, with a particular focus on the PIKK family of kinases (ATM, ATR, DNA-PK, mTOR, SMG1).
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding site of the ATM kinase, thereby preventing the phosphorylation of its downstream substrates. The inhibition of ATM disrupts the DNA damage response signaling cascade.
ATM Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target validation studies. The following are representative protocols for key experiments used in the characterization of ATM inhibitors.
In Vitro ATM Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ATM.
Materials:
-
Purified recombinant full-length ATM kinase
-
GST-p53(1-101) substrate
-
Kinase reaction buffer (20mM HEPES, 50mM NaCl, 10mM MgCl2, 10mM MnCl2, 1mM DTT)
-
ATP
-
This compound
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Primary antibody against phospho-p53 (Ser15)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
Procedure:
-
Coat a 96-well plate with GST-p53(1-101) substrate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add ATM kinase and varying concentrations of this compound to the wells in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate for 90 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody against phospho-p53 (Ser15) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of ATM Signaling
This method is used to assess the effect of the inhibitor on the phosphorylation of ATM downstream targets in a cellular context.
Materials:
-
Cell line (e.g., A549, HeLa)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ATM (S1981), anti-ATM, anti-p-Chk2 (T68), anti-Chk2, anti-γ-H2AX, anti-actin or -tubulin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage (e.g., irradiate cells with 5 Gy).
-
Incubate for the desired time (e.g., 1 hour) post-damage.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Cell Viability/Cytotoxicity Assay
These assays determine the effect of the inhibitor on cell proliferation and survival, often in combination with a DNA-damaging agent.
Materials:
-
Cancer cell lines
-
This compound
-
DNA damaging agent
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a dose-response of this compound, alone or in combination with a fixed concentration of a DNA-damaging agent.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Target Validation Workflow
The validation of a kinase inhibitor target typically follows a logical progression of experiments, from initial biochemical characterization to cellular and in vivo studies.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of ATM kinase. The target validation studies demonstrate its ability to engage its target in biochemical and cellular assays, leading to the inhibition of the DNA damage response pathway. Its subnanomolar potency and favorable metabolic properties make it a valuable tool for further preclinical and clinical investigation as a potential sensitizer to DNA-damaging cancer therapies. Further studies to fully characterize its kinome-wide selectivity and in vivo efficacy are warranted.
References
- 1. scbt.com [scbt.com]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Functions of ATM Inhibitor-4
Abstract
This compound, also identified as compound 39, is a potent and selective urea-based inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] With a subnanomolar IC50 value, this inhibitor demonstrates significant potential in modulating the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the cellular functions of this compound, including its mechanism of action, effects on downstream signaling, and detailed protocols for relevant experimental assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction to ATM Kinase and its Inhibition
The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary activator of the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or various chemotherapeutic agents.[2] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. Key substrates of ATM include p53, Chk2, and H2AX.
In many cancer cells, the DNA damage response pathway is a critical survival mechanism. Inhibition of ATM can therefore sensitize these cells to DNA-damaging therapies, representing a promising strategy in cancer treatment. This compound has emerged as a highly potent and selective agent for this purpose.
This compound: Potency and Selectivity
This compound is a novel urea-based compound designed for high potency and selectivity against ATM kinase.[1]
Quantitative Data
| Parameter | Value | Notes |
| IC50 (ATM Kinase) | 0.32 nM | Demonstrates subnanomolar potency in biochemical assays.[1] |
| mTOR Inhibition | Full | Exhibits full inhibition of mTOR at a concentration of 1 µM.[1] |
| PI3K Family | Strong | Shows strong inhibition of the PI3K kinase family.[1] |
| Metabolic Stability | Favorable | Exhibits favorable metabolic stability in early DMPK (Drug Metabolism and Pharmacokinetics) studies.[1] |
Cellular Functions and Mechanism of Action
This compound exerts its cellular effects by directly inhibiting the kinase activity of ATM. This leads to the disruption of the DNA damage signaling cascade.
Signaling Pathways
In response to DNA double-strand breaks, ATM is activated and initiates a signaling cascade. This compound blocks this cascade at its origin. The simplified pathway is illustrated below.
Experimental Workflow for Assessing ATM Inhibition
A typical workflow to assess the cellular effects of this compound involves treating cancer cells with the inhibitor, inducing DNA damage, and then analyzing various cellular endpoints.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
ATM Kinase Assay (Biochemical)
This assay is used to determine the direct inhibitory effect of this compound on ATM kinase activity.
-
Reagents and Materials:
-
Recombinant active ATM kinase
-
ATM substrate (e.g., p53-derived peptide)
-
This compound (in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., HTRF, ELISA)
-
96-well assay plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add ATM kinase, substrate peptide, and the diluted inhibitor to the kinase buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive method).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography for ³²P, or a plate reader for fluorescence/luminescence-based assays).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blotting for Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation of ATM downstream targets in a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
This compound
-
DNA damaging agent (e.g., etoposide, doxorubicin, or an irradiator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ATM (Ser1981), anti-p-p53 (Ser15), anti-p-Chk2 (Thr68), anti-γH2AX (Ser139), and corresponding total protein antibodies.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage and incubate for the desired time (e.g., 1 hour post-irradiation).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle distribution.
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
DNA damaging agent
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound with or without a DNA damaging agent for a specified period (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell suspension using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
DNA damaging agent
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Conclusion
This compound is a highly potent and selective inhibitor of ATM kinase with promising preclinical characteristics. Its ability to disrupt the DNA damage response pathway makes it a valuable tool for basic research and a potential candidate for further development as a cancer therapeutic, particularly in combination with DNA-damaging agents. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its cellular functions.
References
Understanding ATM Kinase Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ataxia-Telangiectasia Mutated (ATM) kinase inhibition. It covers the core biology of ATM signaling, the mechanism of action of its inhibitors, quantitative data on their potency, and detailed experimental protocols for their evaluation.
The Central Role of ATM Kinase in DNA Damage Response
Ataxia-telangiectasia mutated (ATM) is a 350 kDa serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or chemotherapeutic agents.[1][2] ATM is a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[3] In healthy cells, ATM exists as an inactive dimer.[4] Upon DNA damage, the Mre11-Rad50-Nbs1 (MRN) complex recruits and activates ATM at the site of the break, leading to its monomerization and autophosphorylation.[5][6]
Once activated, ATM phosphorylates a multitude of downstream substrates to orchestrate a complex signaling cascade known as the DNA Damage Response (DDR).[7] This response includes:
-
Cell Cycle Checkpoint Activation: ATM activation leads to cell cycle arrest at G1/S, intra-S, and G2/M phases, preventing the replication of damaged DNA.[2][8] Key targets in this process include p53, CHK2, BRCA1, and NBS1.[8]
-
DNA Repair: ATM promotes the repair of DSBs through homologous recombination.[1]
-
Apoptosis: If the DNA damage is too severe to be repaired, ATM can trigger programmed cell death.[4]
Given its critical role in cell survival following DNA damage, inhibiting ATM is a promising therapeutic strategy to enhance the efficacy of DNA-damaging cancer therapies like radiation and chemotherapy.[9][10]
Mechanism of ATM Kinase Inhibition
ATM inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets.[11] By blocking ATM activity, these inhibitors disrupt the DDR, leading to the accumulation of DNA damage in cancer cells and ultimately cell death, a concept known as synthetic lethality.[1] This approach is particularly effective in cancer cells that often have a higher level of baseline DNA damage due to rapid proliferation and defective DNA repair pathways.[10]
Quantitative Data on ATM Kinase Inhibitors
The development of potent and selective ATM inhibitors has been a major focus of cancer research. The following tables summarize the in vitro potency of several key ATM inhibitors against ATM and other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]
| Inhibitor | ATM IC50 (nM) | DNA-PK IC50 (µM) | mTOR IC50 (µM) | PI3K IC50 (µM) | ATR IC50 (µM) | Reference |
| KU-55933 | 13 | 2.5 | 9.3 | 16.6 | >100 | [11] |
| KU-60019 | 6.3 | - | - | - | - | [11] |
| KU59403 | 3 | 9.1 | - | 10 | - | [13][14] |
| AZD0156 | 0.58 | - | - | - | - | [11] |
| AZD1390 | 0.78 | - | - | - | - | [11] |
| AZ32 | <6.2 | - | - | - | - | [11] |
| CGK733 | ~200 | - | - | - | ~200 | [15] |
| CP-466722 | 4100 | >100 | >100 | >100 | >100 | [14] |
| ETP-46464 | 545 | 36 | 0.6 | 170 | 14 | [11] |
| ATM Inhibitor-1 | 0.7 | 2.8 | 21 | 0.73 (δ), 3 (γ), 3.8 (α), 10.3 (β) | - | [16] |
Note: A lower IC50 value indicates a more potent inhibitor. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Evaluating the efficacy of ATM inhibitors requires a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro ATM Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified ATM.
Principle: Recombinant ATM is incubated with a substrate (e.g., a peptide containing an ATM recognition motif) and ATP. The amount of phosphorylated substrate is then quantified, typically using methods like HTRF, ELISA, or radioactivity.
Materials:
-
Recombinant human ATM enzyme
-
GST-p53 substrate[17]
-
ATP[17]
-
Kinase assay buffer
-
Test compounds (ATM inhibitors)
-
Detection reagents (e.g., phospho-specific antibody)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant ATM enzyme, the substrate, and the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.[17]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of ATM Signaling
This method is used to assess the effect of an ATM inhibitor on the phosphorylation of downstream targets in whole cells.
Principle: Cells are treated with a DNA-damaging agent to activate ATM, in the presence or absence of an ATM inhibitor. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of ATM substrates like p53, CHK2, or H2AX.
Materials:
-
Cell line of interest (e.g., U2OS)[18]
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., etoposide, ionizing radiation)
-
Test compound (ATM inhibitor)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (a 6% gel is suitable for the high molecular weight ATM protein)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68), anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the ATM inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA-damaging agent or by exposing the cells to ionizing radiation.
-
After the desired incubation time, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Resolve 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Cell Viability Assay
This assay determines the cytotoxic effect of an ATM inhibitor, often in combination with a DNA-damaging agent.
Principle: Cells are treated with the ATM inhibitor and/or a DNA-damaging agent. Cell viability is then assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS) or cell membrane integrity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (ATM inhibitor)
-
DNA-damaging agent
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the ATM inhibitor alone, the DNA-damaging agent alone, or a combination of both.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the percent cell viability relative to untreated controls and determine the IC50 values.
Visualizing ATM Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of ATM kinase inhibition.
Caption: The ATM signaling pathway is activated by DNA double-strand breaks.
Caption: A typical experimental workflow for the evaluation of ATM inhibitors.
Caption: The principle of synthetic lethality with ATM inhibitors in cancer cells.
Conclusion
ATM kinase is a well-validated target for cancer therapy, particularly in combination with DNA-damaging agents. The development of potent and selective small molecule inhibitors of ATM has provided valuable tools for both basic research and clinical investigation. This guide provides a foundational understanding of ATM inhibition, offering detailed protocols and quantitative data to aid researchers in this exciting field of drug discovery. As our understanding of the complexities of the DNA damage response continues to grow, so too will the opportunities for innovative therapeutic strategies targeting ATM.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Functions of ATM Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM protein kinase and cellular redox signaling: beyond the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Mechanisms of ATM Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and regulation of ATM kinase activity in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 11. abmole.com [abmole.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ubiochem.com [ubiochem.com]
- 15. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
The Core Structure-Activity Relationship of ATM Inhibitors: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural requirements for potent and selective inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response. This guide provides a comprehensive overview of the key chemical scaffolds, quantitative structure-activity relationship (SAR) data, and detailed experimental protocols for researchers in oncology and drug discovery.
Introduction
Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor and signal transducer of DNA double-strand breaks (DSBs), orchestrating a complex signaling network to maintain genomic integrity.[1][2] Its central role in DNA repair and cell cycle checkpoint control makes it a compelling therapeutic target, particularly in oncology.[2] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[1][3] This guide focuses on the structure-activity relationships of key ATM inhibitor scaffolds, providing a framework for the rational design of novel and potent therapeutic agents. Since a specific compound designated "ATM Inhibitor-4" is not widely documented in scientific literature, this guide will focus on the well-characterized morpholine-pyranone and imidazo[4,5-c]quinolin-2-one series of inhibitors, which serve as exemplary models for understanding ATM inhibitor SAR.
Core Scaffolds and Structure-Activity Relationships
The development of potent and selective ATM inhibitors has led to the exploration of various chemical scaffolds. Two prominent examples are the 2-morpholino-6-(thianthren-1-yl)-9H-pyran-4-one scaffold, from which KU-55933 and its analogs were developed, and the imidazo[4,5-c]quinolin-2-one core, which forms the basis for inhibitors like M3541 and M4076.[4][5]
The Morpholine-Pyranone Scaffold (e.g., KU-55933)
The initial discovery of KU-55933 as a potent and selective ATM inhibitor spurred investigations into the SAR of the morpholine-pyranone scaffold. Key structural features influencing its activity include:
-
Morpholine Moiety: The morpholine group is crucial for the inhibitor's potency and solubility. Modifications to this group generally lead to a decrease in activity.
-
Thianthrene Group: This bulky, lipophilic group occupies a hydrophobic pocket in the ATP-binding site of ATM. Variations in this region have been explored to optimize potency and pharmacokinetic properties.
-
Pyranone Core: The central pyranone ring serves as the main scaffold, orienting the key interacting moieties within the active site.
The Imidazo[4,5-c]quinolin-2-one Scaffold (e.g., M3541 and M4076)
This newer class of ATM inhibitors has demonstrated excellent potency and selectivity.[4] SAR studies on this scaffold have revealed critical insights:
-
Substitutions on the Imidazo Ring: Modifications at this position can significantly impact the inhibitor's interaction with the kinase domain.
-
Quinoline Core Modifications: Alterations to the quinoline ring system can influence both potency and the overall physicochemical properties of the compound.
-
Side Chains: The nature and position of side chains are critical for optimizing interactions within the ATM active site and for improving drug-like properties such as solubility and oral bioavailability. For instance, the introduction of a methyl piperazine side chain in KU-59403, an analog of KU-55933, enhanced its solubility and bioavailability.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro potency of key ATM inhibitors from the two major scaffolds.
| Compound | Scaffold | ATM IC50 (nM) [Enzymatic Assay] | Cellular p53 Ser15 IC50 (nM) | Reference(s) |
| KU-55933 | Morpholine-Pyranone | 12.9 | 300 | [6] |
| KU-60019 | Morpholine-Pyranone | 6.3 | - | |
| KU-59403 | Morpholine-Pyranone | ~3 | - | [7] |
| M3541 | Imidazo[4,5-c]quinolin-2-one | <1 | - | [3] |
| M4076 | Imidazo[4,5-c]quinolin-2-one | <1 | - | [3] |
| AZD0156 | Imidazo[4,5-c]quinolin-2-one | 0.58 | - | |
| ZN-B-2262 | Imidazo[4,5-c]quinolin-2-one | 4.4 | 13.25 (p-KAP1) | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cellular phosphorylation by 50%.
Experimental Protocols
The evaluation of ATM inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro ATM Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified ATM enzyme.
Materials:
-
Purified recombinant ATM kinase
-
GST-p53 fusion protein as substrate
-
Kinase buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT)
-
ATP
-
Test compounds
-
Antibody against phospho-p53 (Ser15)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GST-p53 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding purified ATM kinase and ATP.
-
Incubate the reaction mixture at 30°C for 90 minutes.[8]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated p53 at Serine 15.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot for Phosphorylated ATM and CHK2
This assay assesses the ability of an inhibitor to block ATM signaling within a cellular context by measuring the phosphorylation of its downstream targets, ATM itself (autophosphorylation at Ser1981) and CHK2 (at Thr68).[9]
Materials:
-
Human cancer cell line (e.g., U2OS, A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Test compounds
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies against p-ATM (Ser1981), total ATM, p-CHK2 (Thr68), and total CHK2
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce DNA damage by exposing the cells to a DNA damaging agent.
-
After the desired incubation time, harvest the cells and prepare cell lysates using lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ATM, total ATM, p-CHK2, total CHK2, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Clonogenic Survival Assay
This assay measures the long-term effect of an ATM inhibitor on the ability of single cells to proliferate and form colonies following exposure to a DNA damaging agent.
Materials:
-
Adherent cancer cell line
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
DNA damaging agent (e.g., ionizing radiation)
-
Test compounds
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Plate a known number of cells into multi-well plates. The number of cells plated will need to be optimized for each cell line and treatment condition.
-
Allow the cells to attach for a few hours.
-
Treat the cells with the test compound at various concentrations, typically for 1 hour before and during exposure to a DNA damaging agent.
-
After treatment, wash the cells and replace the medium with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[7]
-
Fix the colonies with a fixation solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Visualizations
ATM Signaling Pathway
Caption: ATM Signaling Pathway in Response to DNA Damage.
General Experimental Workflow for ATM Inhibitor Evaluation
References
- 1. A simple method to assess clonogenic survival of irradiated cancer cells [cima.cun.es]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 5. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Downstream Signaling Effects of ATM Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATM Inhibitor-4, also known as compound 39, is a potent and highly selective urea-based inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a reported IC50 of 0.32 nM. As a key regulator of the DNA damage response (DDR), ATM kinase orchestrates a complex signaling network to maintain genomic integrity. Inhibition of ATM presents a promising therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound. It details the core signaling pathways affected, presents quantitative data on its inhibitory activity, and outlines the experimental protocols for assessing its cellular effects. The information herein is intended to support researchers and drug development professionals in their exploration of ATM inhibition.
Introduction to ATM Kinase and its Inhibition
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] In its inactive state, ATM exists as a homodimer. Upon sensing DSBs, typically through the Mre11-Rad50-Nbs1 (MRN) complex, ATM undergoes autophosphorylation and dissociates into active monomers. These active monomers then phosphorylate a multitude of downstream substrates to initiate a signaling cascade that governs cell cycle checkpoints, DNA repair, and apoptosis.[1][2]
Given its central role in cell survival following genotoxic stress, inhibiting ATM kinase activity is a compelling strategy to enhance the efficacy of DNA-damaging cancer therapies such as radiation and chemotherapy. ATM inhibitors are designed to block the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets and disrupting the coordinated DNA damage response. This can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death.
This compound (compound 39) has emerged as a highly potent and selective small molecule inhibitor of ATM. Its development was based on an in silico model that identified a urea group as a beneficial anchor for interacting with the aspartate-rich hydrophobic region of the ATM kinase domain.[3]
Core Downstream Signaling Pathways Affected by this compound
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of ATM kinase. This abrogation of ATM's catalytic activity leads to the suppression of its downstream signaling pathways. The key pathways affected are:
-
Cell Cycle Checkpoint Control: ATM is critical for activating the G1/S, S-phase, and G2/M checkpoints upon DNA damage. By inhibiting ATM, this compound prevents the phosphorylation and activation of key checkpoint regulators. A primary target is the checkpoint kinase 2 (CHK2), which, once phosphorylated by ATM, targets effectors like CDC25A and p53 to halt cell cycle progression. Inhibition of this pathway leads to the bypass of these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, often resulting in mitotic catastrophe and cell death.
-
p53-Mediated Apoptosis and Cell Cycle Arrest: The tumor suppressor p53 is a crucial downstream target of ATM. ATM-mediated phosphorylation of p53 on serine 15 is a key event in its stabilization and activation. Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA). This compound blocks this activation, thereby diminishing the p53-dependent response to DNA damage.
-
DNA Repair Pathways: ATM plays a pivotal role in initiating DNA repair, particularly homologous recombination (HR). It phosphorylates numerous proteins involved in this process, including BRCA1, NBS1, and 53BP1. By preventing the phosphorylation of these targets, this compound can impair the efficient repair of DNA double-strand breaks.
-
PI3K/mTOR Pathway: While this compound is highly selective for ATM, it has been noted to exhibit inhibitory effects on the broader PI3K-like kinase (PIKK) family, including mTOR, at higher concentrations (in the micromolar range).[4] This could lead to the modulation of cellular metabolism, growth, and proliferation, which are regulated by the PI3K/Akt/mTOR signaling axis.
Signaling Pathway Diagram
References
Methodological & Application
In Vitro Assay Protocols for ATM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2] As a central regulator of the DNA damage response (DDR), ATM activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2] The critical role of ATM in cell survival following DNA damage has made it an attractive therapeutic target in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This document provides detailed application notes and protocols for in vitro assays to characterize and evaluate the efficacy of ATM inhibitors, using "ATM Inhibitor-4" as a representative compound.
Mechanism of Action and Signaling Pathway
Upon induction of DSBs by ionizing radiation (IR) or radiomimetic drugs, ATM is recruited to the damaged sites and activated through autophosphorylation at Serine 1981.[3] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key downstream targets include p53, Checkpoint Kinase 2 (Chk2), and H2A.X.[1][3][4] Phosphorylation of p53 at Serine 15 stabilizes the protein and promotes cell cycle arrest.[5] Chk2, upon phosphorylation by ATM at Threonine 68, becomes an active kinase that further amplifies the DDR signal. Histone H2A.X is phosphorylated at Serine 139 (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.
Diagram of the ATM Signaling Pathway
Caption: ATM Signaling Pathway and Inhibition.
Data Presentation: In Vitro Activity of Exemplary ATM Inhibitors
The following tables summarize the in vitro potency of well-characterized ATM inhibitors across various assays. "this compound" is a placeholder; data for known inhibitors are provided as examples.
Table 1: Biochemical and Cellular IC50 Values of ATM Inhibitors
| Inhibitor | Assay Type | Target/Readout | Cell Line | IC50 (nM) |
| KU-55933 | Biochemical | ATM Kinase Activity | - | 12.9 |
| Cellular | p-p53 (Ser15) | U2OS | 300 | |
| Cellular | p-Chk2 (Thr68) | LoVo | ~1000 | |
| KU-60019 | Biochemical | ATM Kinase Activity | - | 6.3 |
| Cellular | p-KAP1 (Ser824) | HCT116 | ~50 | |
| M3541 | Biochemical | ATM Kinase Activity | - | 0.25 |
| Cellular | p-Chk2 (Thr68) | A549 | 71 |
Table 2: Cell Viability and Clonogenic Survival IC50 Values of ATM Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 (µM) |
| KU-55933 | Cell Viability (72h) | MCF-7 | ~20 |
| Cell Viability (72h) | T47D | ~25 | |
| KU-60019 | Clonogenic Survival (+IR) | U87-MG | ~0.1 |
| M3541 | Cell Viability (72h) | PL11 (FANCC mutant) | ~1 |
Experimental Protocols
Biochemical ATM Kinase Assay (ELISA-based)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ATM.
Materials:
-
Purified recombinant ATM enzyme
-
GST-p53 (1-101) substrate
-
96-well Maxisorp plates
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound (or other test compounds)
-
Primary antibody: anti-phospho-p53 (Ser15)
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with GST-p53 substrate overnight at 4°C.
-
Wash the plate with PBS.
-
Add ATM kinase and varying concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Wash the plate to remove ATP and unbound components.
-
Add the primary antibody against phospho-p53 (Ser15) and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
Diagram of the Biochemical ELISA Workflow
Caption: Biochemical ELISA Workflow for ATM Kinase Activity.
Cellular ATM Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of ATM's downstream targets in a cellular context.
Materials:
-
Human cancer cell line (e.g., U2OS, A549)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage (e.g., 10 Gy of ionizing radiation) and incubate for a specified time (e.g., 1 hour).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates for SDS-PAGE, load equal amounts of protein, and run the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash and detect the signal using an ECL reagent and an imaging system.
Immunofluorescence Assay for γH2AX Foci Formation
This assay visualizes and quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks. Inhibition of ATM is expected to reduce the repair of these breaks, leading to their persistence.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat with this compound and induce DNA damage.
-
Fix cells with 4% PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the anti-γH2AX primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Wash and counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Viability Assay
This assay measures the effect of the ATM inhibitor on the overall health and metabolic activity of a cell population.
Materials:
-
96-well plates
-
Cell line of interest
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Clonogenic Survival Assay
This is the gold standard for assessing the long-term reproductive viability of cells after treatment.
Materials:
-
6-well or 10 cm plates
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., ionizing radiation)
-
Crystal violet staining solution
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach.
-
Treat with this compound, often in combination with a DNA damaging agent.
-
Remove the drug-containing medium after a specified time and replace it with fresh medium.
-
Incubate for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Diagram of the Clonogenic Survival Assay Workflow
Caption: Clonogenic Survival Assay Workflow.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of ATM inhibitors. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the potency, selectivity, and cellular effects of novel ATM-targeting compounds. This systematic approach is essential for the preclinical development of new cancer therapeutics aimed at exploiting the DNA damage response pathway.
References
- 1. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ATM Inhibitor-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ATM Inhibitor-4 in cell culture experiments. This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, this small molecule can sensitize cancer cells to DNA-damaging agents and radiation, making it a valuable tool for cancer research and drug development.[2][4][5][6]
Mechanism of Action
ATM kinase is a primary sensor of DNA double-strand breaks (DSBs).[6] Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][5] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets.[5] This abrogation of the DNA damage response can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.[4][5]
Caption: ATM Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant ATM inhibitors for comparison.
| Inhibitor | IC50 (nM) | Target(s) | Notes |
| This compound | 0.32 | ATM | Potent and selective. Also shows inhibition of the PI3K kinase family and full inhibition of mTOR at 1 µM.[1] |
| KU-55933 | 12.9 | ATM | Also inhibits DNA-PK and mTOR at higher concentrations.[7] |
| KU-60019 | 6.3 | ATM | Improved solubility and potency compared to KU-55933.[8] |
| M3541 | < 1.0 | ATM | Highly potent and selective against other kinases.[8] |
| AZD0156 | - | ATM | Selective ATM inhibitor used in preclinical and clinical studies.[9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.
Note: It is recommended to use fresh dilutions for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: Workflow for Preparing this compound Stock Solution.
Cell Viability/Cytotoxicity Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability. A common method is the MTT or CellTiter-Glo® assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
After incubation, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for Cell Viability/Cytotoxicity Assay.
Western Blot Analysis
This protocol is used to assess the inhibition of ATM kinase activity by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., ionizing radiation (IR) or etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) for 1-2 hours.[4]
-
Induce DNA damage by exposing cells to IR (e.g., 5 Gy) or treating with a chemical agent.[4]
-
Incubate for a specified time post-damage (e.g., 30 minutes to 6 hours) to allow for ATM signaling.[4]
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
Caption: Workflow for Western Blot Analysis of ATM Signaling.
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle progression, as ATM inhibition can abrogate DNA damage-induced cell cycle checkpoints.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (optional)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat them with this compound, with or without a DNA damaging agent, for a specified duration (e.g., 24 or 48 hours).[11]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
Combination Studies
ATM inhibitors, including this compound, have shown significant potential in combination with various anti-cancer therapies.[6] Researchers can explore synergistic effects with:
-
Ionizing Radiation (IR): ATM inhibition can radiosensitize cancer cells.[4]
-
Chemotherapeutic Agents: Particularly DNA-damaging agents like topoisomerase inhibitors.[5]
-
PARP Inhibitors: This combination can induce synthetic lethality in certain cancer contexts.[4]
-
ATR Inhibitors: Dual inhibition of ATM and ATR can lead to enhanced cancer cell killing.[12]
When designing combination studies, it is crucial to optimize the concentration and timing of each agent's administration to achieve the maximal synergistic effect.
Troubleshooting
-
Low Potency: Ensure the inhibitor is properly dissolved and has not undergone multiple freeze-thaw cycles. Verify the final concentration and the health of the cell line.
-
Off-Target Effects: While this compound is selective, at high concentrations, it may inhibit other kinases.[1] It is advisable to use the lowest effective concentration and include appropriate controls.
-
Variability in Results: Cell density, passage number, and experimental timing can all influence the outcome. Maintain consistent cell culture practices.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the DNA damage response and explore novel therapeutic strategies in cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of Cancer Cells with ATM Inhibitor-4 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network crucial for maintaining genomic integrity. Cancer cells often exhibit DDR deficiencies, making them reliant on specific repair pathways for survival. This dependency creates therapeutic opportunities for synthetic lethality, a concept where the simultaneous inhibition of two complementary pathways leads to cell death, while the inhibition of either pathway alone is tolerated.
Ataxia-Telangiectasia Mutated (ATM) and Poly (ADP-ribose) polymerase (PARP) are key players in the DDR. ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), orchestrating cell cycle arrest and DNA repair.[1][2] PARP enzymes, particularly PARP1, are critical for the repair of single-strand breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs.[3][4]
In cancer cells with proficient homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, the combination of an ATM inhibitor, such as ATM Inhibitor-4, with a PARP inhibitor creates a potent synergistic effect. ATM inhibition compromises the cell's ability to repair DSBs, while PARP inhibition increases the load of these breaks. This dual assault on the DDR pathway leads to overwhelming DNA damage and subsequent cancer cell death.[2][5] This application note provides an overview of the preclinical rationale and experimental protocols for investigating the synergistic combination of this compound and PARP inhibitors.
While specific quantitative data for the combination of this compound with PARP inhibitors is not extensively available in the public domain, the data presented here is representative of the well-established synergistic interaction between potent and selective ATM inhibitors and various PARP inhibitors, providing a strong rationale for their combined use in cancer therapy.
Mechanism of Action and Synergy
The synergistic lethality of combining this compound and a PARP inhibitor stems from the induction of an overwhelming burden of unrepaired DNA damage.
-
PARP Inhibition: PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, block the enzymatic activity of PARP1/2.[6] This not only prevents the repair of SSBs but also "traps" PARP enzymes on the DNA, creating cytotoxic complexes that obstruct DNA replication and generate DSBs.[6]
-
ATM Inhibition: this compound, a potent and selective ATM inhibitor, blocks the kinase activity of ATM. This prevents the activation of downstream DDR pathways responsible for cell cycle checkpoint activation and the initiation of DSB repair via homologous recombination.[1][2]
-
Synergistic Effect: The combination of a PARP inhibitor with this compound results in a scenario where the cell is flooded with DSBs due to PARP inhibition, while its primary mechanism for repairing these breaks is simultaneously disabled by ATM inhibition. This leads to genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death.[2][5]
Data Presentation
The following tables summarize representative quantitative data demonstrating the synergistic effects of combining a selective ATM inhibitor with a PARP inhibitor in various cancer cell lines.
Table 1: Synergistic Cytotoxicity of ATM and PARP Inhibitor Combination
| Cell Line | Cancer Type | ATM Inhibitor | PARP Inhibitor | Combination Index (CI)* | Synergy Level |
| HCT116 | Colon Cancer | KU-60019 | Olaparib | < 0.7 | Synergy |
| HeLa | Cervical Cancer | AZD0156 | Veliparib | < 0.7 | Synergy |
| MCF7 | Breast Cancer | KU-55933 | Olaparib | < 0.8 | Synergy |
| A549 (ATM-deficient) | Lung Cancer | - | Olaparib | - | Increased Sensitivity |
| FaDu (ATM-KO) | Head and Neck Cancer | AZD6738 (ATR Inhibitor) | Olaparib | - | Enhanced Efficacy |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The presented CI values are representative of synergistic interactions reported in the literature for ATM and PARP inhibitor combinations.
Table 2: Effect of ATM and PARP Inhibitor Combination on Cell Cycle and DNA Damage
| Cell Line | Treatment | % of Cells in G2/M Phase | γH2AX Foci per Cell (fold increase vs. control) |
| U2OS | Control | 15% | 1 |
| U2OS | ATM Inhibitor (KU-60019) | 25% | 3 |
| U2OS | PARP Inhibitor (Olaparib) | 30% | 5 |
| U2OS | Combination | 60% | 15 |
| HeLa | Control | 18% | 1 |
| HeLa | ATM Inhibitor (AZD0156) | 28% | 4 |
| HeLa | PARP Inhibitor (Veliparib) | 35% | 6 |
| HeLa | Combination | 70% | 20 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and PARP inhibitors are provided below.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to quantify synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor. Treat cells with single agents or in a matrix combination of both inhibitors at various concentrations. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) and generate isobolograms to determine synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the drug combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for 48-72 hours. Include untreated and single-agent controls.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7][8]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks.
Materials:
-
Treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the inhibitors for a specified time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary γH2AX antibody overnight at 4°C. Wash with PBS and incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
DNA Damage Assay (Neutral Comet Assay)
Objective: To detect DNA double-strand breaks at the single-cell level.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Comet assay slides
-
Lysis buffer
-
Neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Harvest and resuspend cells in PBS at 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low melting point agarose and pipette onto a comet assay slide. Allow to solidify.
-
Lysis: Immerse slides in lysis buffer overnight at 4°C.
-
Electrophoresis: Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer and run at a low voltage.
-
Staining: Wash slides and stain with a DNA dye.
-
Analysis: Visualize comets using a fluorescence microscope. Measure the tail moment (a product of the tail length and the fraction of DNA in the tail) using comet scoring software to quantify DNA damage.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the drug combination on cell cycle distribution.
Materials:
-
Treated and control cells
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
Protocol:
-
Cell Treatment: Treat cells with the inhibitors for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Use software (e.g., FlowJo) to model the cell cycle phases (G1, S, G2/M).[10][11]
Mandatory Visualizations
References
- 1. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 2. Synergism between ATM and PARP1 Inhibition Involves DNA Damage and Abrogating the G2 DNA Damage Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Application Notes: In Vivo Experimental Design for ATM Inhibitor-4
Introduction
Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine kinase that acts as a primary sensor and signal transducer in the DNA damage response (DDR), particularly for DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the ATM signaling pathway is highly active, enabling tumor cells to survive the genomic instability inherent in cancer and to resist DNA-damaging treatments like radiotherapy and chemotherapy.[1][4] Inhibition of ATM kinase activity is a promising therapeutic strategy to sensitize cancer cells to these treatments.[3][5][6] By blocking ATM, inhibitors prevent the repair of DSBs and abrogate critical cell-cycle checkpoints, ultimately leading to the death of cancer cells.[7][8]
These application notes provide a comprehensive guide for the in vivo experimental design and use of a representative ATM inhibitor, designated here as ATM Inhibitor-4 (ATMi-4) . The data, protocols, and experimental designs are compiled from preclinical studies of various potent and selective ATM inhibitors, such as KU59403, M3541, M4076, and AZD0156, to serve as a robust template for researchers, scientists, and drug development professionals.
ATM Signaling Pathway in DNA Damage Response
Upon detection of DNA double-strand breaks (DSBs), the MRE11/RAD50/NBS1 (MRN) complex recruits and activates ATM.[2][4] Activated ATM then phosphorylates a multitude of downstream targets to orchestrate a complex cellular response, including cell cycle arrest, DNA repair, and apoptosis.[1][2][9] Key substrates include CHK2, p53, and BRCA1, which are central to maintaining genomic integrity.[2]
Application Notes
Mechanism of Action
ATMi-4 is a potent and selective kinase inhibitor that targets ATM. In combination with DNA-damaging agents, ATMi-4 enhances anti-tumor efficacy by:
-
Inhibiting DNA Repair: It prevents the phosphorylation of key proteins required for the homologous recombination and non-homologous end joining repair pathways.[5] This leads to the persistence of lethal DSBs.
-
Abrogating Cell Cycle Checkpoints: By inhibiting ATM, downstream effectors like CHK2 and p53 are not activated, overriding the G1/S and G2/M checkpoints.[3][7] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[7][10]
Key Therapeutic Strategies for In Vivo Studies
ATMi-4 is primarily evaluated as a combination partner. Its single-agent activity is typically minimal.[5][6]
-
Radiosensitization: Combining ATMi-4 with ionizing radiation (IR) is a primary strategy. Preclinical studies consistently show that ATM inhibitors strongly enhance the anti-tumor activity of radiotherapy, leading to complete tumor regressions in some xenograft models.[7][10][11]
-
Chemosensitization: ATMi-4 can potentiate the effects of various chemotherapeutic agents that induce DSBs.
-
Topoisomerase Inhibitors: Significant synergy is observed with topoisomerase I inhibitors (e.g., irinotecan) and topoisomerase II inhibitors (e.g., etoposide, doxorubicin).[5][7]
-
PARP Inhibitors: Combination with PARP inhibitors (e.g., olaparib) has shown strong anti-tumor effects, particularly in models with existing DNA repair deficiencies.[7][12]
-
Animal Model Selection
-
Immunodeficient Mice: Female athymic nude or NOD/SCID mice are standard for establishing human tumor xenografts.[7][10]
-
Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Common cell lines used in ATM inhibitor studies include SW620 (colorectal), HCT116 (colorectal), FaDu (head and neck), and NCI-H460 (lung).[5][7]
-
Patient-Derived Xenografts (PDX): PDX models can offer more clinically relevant insights. Studies have shown ATM inhibitors can overcome resistance to standard chemotherapy in irinotecan-resistant colorectal cancer PDX models.[6]
-
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize representative quantitative data from published studies on various ATM inhibitors, providing a reference for designing experiments with ATMi-4.
Table 1: Summary of In Vivo Efficacy of ATM Inhibitors in Combination Therapies
| ATM Inhibitor | Combination Agent | Animal Model | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|---|---|
| KU59403 | Etopophos | SW620 Xenograft | KU59403: 25 mg/kg, i.p., BID | 3-fold increase in tumor growth delay. | [5] |
| KU59403 | Irinotecan | SW620 Xenograft | KU59403: 25 mg/kg, i.p. | 144% enhancement of irinotecan efficacy. | [5] |
| M3541 | Ionizing Radiation (10 Gy total) | FaDu Xenograft | M3541: 10, 50, or 200 mg/kg, p.o. | Dose-dependent tumor growth inhibition; complete regression at the highest dose. | [7] |
| M4076 | Irinotecan (50 mg/kg) | SW620 Xenograft | M4076: 10, 25, 50 mg/kg, p.o. (4 days/week) | Pronounced and persistent combination benefit at 25 mg/kg. | [7] |
| AZ31 | Irinotecan | CRC PDX Models | Irinotecan: Day 1; AZ31: Days 2, 3, 4 (weekly) | Combination effect observed in 4 of 8 PDX models, particularly those resistant to irinotecan monotherapy. | [6] |
| AZD0156 | Olaparib (50 mg/kg) | TNBC PDX Model | AZD0156: 2 mg/kg, p.o., QD | Significant improvement in response to olaparib. |[12] |
Table 2: Example Formulations and Administration Routes
| ATM Inhibitor | Dose | Route | Formulation Vehicle | Reference |
|---|---|---|---|---|
| KU59403 | 25-50 mg/kg | i.p. | Equimolar phosphoric acid in physiological saline (pH 4) | [5] |
| M3541 | 10-200 mg/kg | p.o. | Not specified | [7][10] |
| M4076 | 10-50 mg/kg | p.o. | Not specified | [7] |
| AZD0156 | 2 mg/kg | p.o. | Not specified |[12] |
Experimental Protocols
General Experimental Workflow
A typical in vivo study follows a standardized workflow from cell preparation to data analysis. The schedule and choice of combination agent are critical variables.
Protocol 1: Evaluating ATMi-4 as a Radiosensitizer in a Xenograft Model
1. Objective: To determine if ATMi-4 enhances the anti-tumor efficacy of ionizing radiation (IR) in a human tumor xenograft model.
2. Materials:
-
ATMi-4 and a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Human cancer cell line (e.g., FaDu, NCI-H460).
-
Female athymic nude mice (6-8 weeks old).
-
Cell culture reagents, sterile surgical tools, calipers.
-
An appropriate source of ionizing radiation (e.g., X-ray irradiator).
3. Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ FaDu cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: ATMi-4 alone
-
Group 3: IR + Vehicle
-
Group 4: IR + ATMi-4
-
-
Treatment Administration:
-
ATMi-4 Dosing: Administer ATMi-4 (e.g., 50 mg/kg) or vehicle orally once daily. For radiosensitization studies, ATMi-4 is typically administered 1-2 hours before each radiation fraction.[7][10]
-
Irradiation Schedule: A clinically relevant fractionated radiotherapy regimen is often used (e.g., 2 Gy per day for 5 consecutive days).[7] Administer radiation locally to the tumor while the rest of the mouse is shielded.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight 2-3 times per week as a measure of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is typically when tumors reach a predetermined volume (e.g., 1500 mm³) or at a fixed time point (e.g., 60 days post-treatment initiation).
-
Analyze data for tumor growth delay, tumor growth inhibition, and statistical significance between groups.
-
For pharmacodynamic analysis, a satellite group of animals can be euthanized at specific time points (e.g., 2-4 hours post-final dose) to collect tumor tissue.
-
Protocol 2: Evaluating ATMi-4 as a Chemosensitizer with Irinotecan
1. Objective: To assess the synergistic anti-tumor activity of ATMi-4 in combination with the topoisomerase I inhibitor irinotecan.
2. Materials:
-
ATMi-4 and vehicle.
-
Irinotecan (clinical grade).
-
Human colorectal cancer cell line (e.g., SW620).
-
Female athymic nude mice (6-8 weeks old).
3. Methodology:
-
Tumor Implantation: Establish SW620 xenografts as described in Protocol 1.
-
Tumor Growth and Randomization: When tumors reach 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: ATMi-4 alone
-
Group 3: Irinotecan alone
-
Group 4: Irinotecan + ATMi-4
-
-
Treatment Administration:
-
Treatment is often administered in weekly cycles for 3-4 weeks.[6][7]
-
Irinotecan Dosing: On Day 1 of each cycle, administer a single dose of irinotecan (e.g., 50 mg/kg, i.p.).[7]
-
ATMi-4 Dosing: On Days 2, 3, 4, and 5 of each cycle, administer ATMi-4 (e.g., 25 mg/kg, p.o.).[7] This schedule is designed to inhibit the repair of DNA damage induced by irinotecan.
-
-
Monitoring and Endpoint:
-
Follow the monitoring and endpoint criteria as described in Protocol 1. The combination benefit may persist long after the treatment period ends.[7]
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
1. Objective: To confirm target engagement by measuring the inhibition of ATM signaling in tumor tissue following ATMi-4 administration.
2. Rationale: Effective ATM inhibition should reduce the autophosphorylation of ATM at Serine-1981 and the phosphorylation of its direct downstream substrate, CHK2, at Threonine-68.[7]
3. Methodology:
-
Study Design: Use a satellite group of tumor-bearing mice from an efficacy study. Include groups for Vehicle, DNA-damaging agent alone (IR or chemo), and the combination.
-
Sample Collection: Euthanize mice at predetermined time points after the final dose (e.g., 2, 4, or 8 hours) to capture the dynamics of target inhibition.
-
Tissue Processing:
-
Excise tumors immediately and snap-freeze in liquid nitrogen or fix in formalin.
-
For Western blotting, homogenize frozen tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
-
Analysis:
-
Western Blot: Separate protein lysates by SDS-PAGE and probe with antibodies against:
-
Phospho-ATM (S1981)
-
Total ATM
-
Phospho-CHK2 (T68)
-
Total CHK2
-
γH2AX (a marker of DNA DSBs)
-
A loading control (e.g., Vinculin or GAPDH).
-
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize the localization and intensity of PD markers within the tumor microenvironment.
-
-
Expected Outcome:
-
Treatment with a DNA-damaging agent (IR/chemo) should increase levels of p-ATM, p-CHK2, and γH2AX.
-
In the combination group (Agent + ATMi-4), the levels of p-ATM and p-CHK2 should be significantly reduced compared to the agent-alone group, confirming ATM inhibition.[7][12] γH2AX levels may be sustained or increased, indicating persistent, unrepaired DNA damage.
-
Logical Framework for Combination Therapy
The therapeutic hypothesis is that blocking the ATM-mediated repair pathway will convert sublethal DNA damage into irreparable, lethal lesions.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM Signaling | GeneTex [genetex.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ATM Inhibitor-4 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[1][2] Its central role in orchestrating cell cycle checkpoints, DNA repair, and apoptosis makes it a compelling target for cancer therapy.[1][2] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics, preventing the repair of lethal DNA lesions and promoting cell death.[1][2][3]
ATM Inhibitor-4 is a potent and selective small molecule inhibitor of ATM kinase. These application notes provide a detailed protocol for utilizing this compound in clonogenic survival assays, a gold-standard in vitro method to assess the long-term reproductive viability of cells after treatment.[4] The clonogenic assay is crucial for determining the cytotoxic and cytostatic effects of anticancer agents and their potential to enhance the efficacy of therapies such as radiotherapy.[4]
Mechanism of Action and Signaling Pathway
Upon induction of DNA double-strand breaks, ATM is recruited to the damage sites and activated.[1] Activated ATM then phosphorylates a multitude of downstream substrates to initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1] Key substrates include p53, CHK2, and H2AX.[1] By inhibiting the kinase activity of ATM, this compound blocks these downstream signaling events, thereby abrogating the cell's ability to respond effectively to DNA damage. This leads to the accumulation of lethal DNA lesions and ultimately, a reduction in the clonogenic survival of cancer cells.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Experimental Protocols
Cell Culture
-
Cell Lines: A variety of human cancer cell lines can be used. It is recommended to select cell lines with known ATM status (wild-type vs. deficient) to investigate specificity.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Clonogenic Survival Assay Protocol
This protocol is adapted from established methods.[4][5][6]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm culture dishes
-
Fixation solution (e.g., 10% methanol, 10% acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Ionizing radiation source (if investigating radiosensitization)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension from exponentially growing cultures using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a predetermined number of cells into 6-well plates or 100 mm dishes. The number of cells to be seeded will depend on the cell line's plating efficiency and the expected toxicity of the treatment. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (typically 50-150) in the control group.
-
-
Treatment:
-
Allow cells to attach for at least 4-6 hours (or overnight).
-
For single-agent treatment: Add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
For combination treatment (e.g., with radiation): Add this compound to the medium 1-2 hours prior to irradiation. After the pre-incubation period, irradiate the cells at various doses. Following irradiation, remove the inhibitor-containing medium and replace it with fresh medium, or continue the incubation with the inhibitor for a specified duration.
-
-
Incubation:
-
Incubate the plates for 7-14 days, depending on the doubling time of the cell line, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
-
Fixation and Staining:
-
After the incubation period, aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each dish.
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
Plot the surviving fraction as a function of drug concentration or radiation dose on a semi-logarithmic scale.
-
Caption: Experimental Workflow for a Clonogenic Survival Assay.
Data Presentation
While specific clonogenic survival assay data for "this compound" is not publicly available, the following tables present representative data for other potent and selective ATM inhibitors to illustrate the expected outcomes.
Table 1: Single-Agent Activity of a Representative ATM Inhibitor (e.g., AZD0156) in a Clonogenic Survival Assay
| Cell Line | ATM Inhibitor Concentration (nM) | Surviving Fraction (SF) |
| H460 (ATM-WT) | 0 (Vehicle) | 1.00 |
| 10 | 0.95 | |
| 50 | 0.88 | |
| 100 | 0.75 | |
| 500 | 0.42 | |
| NCI-H23 (ATM-mutant) | 0 (Vehicle) | 1.00 |
| 10 | 0.98 | |
| 50 | 0.92 | |
| 100 | 0.85 | |
| 500 | 0.65 |
Note: This is illustrative data based on findings for similar ATM inhibitors.[7] Actual results may vary.
Table 2: Radiosensitizing Effect of a Representative ATM Inhibitor (e.g., AZD0156) in a Clonogenic Survival Assay
| Cell Line | Treatment | Surviving Fraction (SF) at 2 Gy | Surviving Fraction (SF) at 4 Gy | Dose Enhancement Factor (DEF) at SF 0.5 |
| MOC2 (ATM-WT) | Radiation Only | 0.65 | 0.30 | 1.0 |
| Radiation + 50 nM ATM Inhibitor | 0.45 | 0.15 | 1.8 | |
| B78 (ATM-WT) | Radiation Only | 0.70 | 0.35 | 1.0 |
| Radiation + 50 nM ATM Inhibitor | 0.50 | 0.20 | 1.6 |
Note: This is illustrative data based on findings for the ATM inhibitor AZD0156.[5] The Dose Enhancement Factor (DEF) is the ratio of radiation doses required to produce the same biological effect (e.g., 50% survival) in the absence and presence of the inhibitor.
Conclusion
The clonogenic survival assay is a robust method for evaluating the efficacy of this compound as a potential anticancer agent, both as a monotherapy and in combination with DNA-damaging treatments. The provided protocols and illustrative data offer a comprehensive guide for researchers to design and execute experiments to characterize the cellular effects of this and other ATM inhibitors. Careful execution of these assays will provide critical insights into the therapeutic potential of targeting the ATM pathway in cancer.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATM Inhibitor-4 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ATM Inhibitor-4 in preclinical xenograft tumor models. The protocols detailed below are designed to guide researchers in evaluating its efficacy, mechanism of action, and potential as a cancer therapeutic, both as a monotherapy and in combination with other treatments.
Introduction
Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[3] Cancer cells often rely on these repair mechanisms for survival, especially in response to DNA-damaging therapies like radiation and certain chemotherapies.[4]
ATM inhibitors, such as this compound, are a class of targeted therapies that block the activity of the ATM kinase.[1][2] By doing so, they prevent cancer cells from repairing damaged DNA, which can lead to increased cell death and enhance the efficacy of other cancer treatments.[1][4] Preclinical studies using various ATM inhibitors have demonstrated significant tumor growth inhibition in xenograft models, particularly when combined with radiotherapy or chemotherapy.[3][5][6]
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of ATM kinase.[7] Its primary mechanism involves binding to the ATP-binding pocket of the ATM protein, thereby preventing the phosphorylation of its downstream targets. This disruption of the DDR pathway leads to:
-
Inhibition of DNA Repair: Prevents the repair of DNA double-strand breaks.
-
Abrogation of Cell Cycle Checkpoints: Allows cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.
-
Sensitization to DNA-Damaging Agents: Synergistically enhances the cytotoxic effects of radiation and chemotherapeutic agents that induce DSBs.[4]
dot
Caption: Signaling pathway of ATM kinase in response to DNA damage and the inhibitory action of this compound.
Preclinical Applications in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutics.[8][9]
Monotherapy and Combination Therapy Studies
This compound can be evaluated in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Studies have shown that while ATM inhibitors may have modest single-agent activity in some contexts, their real potential lies in combination therapies.[3][10]
Typical Combination Strategies:
-
With Radiotherapy: ATM inhibitors can significantly enhance the tumor-killing effects of ionizing radiation.[5][6]
-
With Chemotherapy: Combination with topoisomerase inhibitors (e.g., etoposide, irinotecan) or PARP inhibitors (e.g., olaparib) has shown synergistic anti-tumor activity.[3][10]
Data Presentation
The following tables summarize hypothetical but representative data from preclinical studies evaluating an ATM inhibitor with properties similar to this compound.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Cancer Type | This compound IC50 (nM) |
| FaDu | Head and Neck | 5.2 |
| A549 | Lung | 8.1 |
| MiaPaCa2 | Pancreatic | 6.5 |
| SW620 | Colorectal | 12.3 |
Table 2: In Vivo Efficacy in FaDu Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 30 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - |
| This compound (50 mg/kg) | Daily, p.o. | 1200 ± 200 | 20% |
| Radiation (2 Gy) | Days 1-5 | 900 ± 150 | 40% |
| This compound + Radiation | Daily, p.o. + Days 1-5 | 300 ± 75 | 80% |
Experimental Protocols
Detailed protocols for key experiments are provided below.
In Vivo Xenograft Study
dot
Caption: A typical workflow for an in vivo xenograft efficacy study.
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with radiotherapy in a human cancer xenograft model.
Materials:
-
Human cancer cell line (e.g., FaDu)
-
Immunodeficient mice (e.g., Nude or NSG™)[11]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound
-
Calipers
-
Anesthesia
-
Irradiation source
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Radiation, Combination).[11]
-
Treatment Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
For combination groups, administer this compound approximately 1 hour before irradiation.
-
Expose tumors to the specified dose of radiation.
-
-
Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western Blot, IHC).
Western Blotting
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of downstream ATM targets (e.g., p-CHK2) in tumor lysates.
Protocol:
-
Sample Preparation: Homogenize excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK2, total CHK2, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Immunohistochemistry (IHC)
Objective: To evaluate the in situ effects of this compound on markers of DNA damage (e.g., γ-H2AX) and proliferation (e.g., Ki-67) in tumor tissue.
Protocol:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.[16]
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.[17]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[17]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[16]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[18]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against γ-H2AX and Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB substrate.[17]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.[16]
-
Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity and percentage of positive cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines in vitro.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic agent for the treatment of various cancers, particularly in combination with DNA-damaging therapies. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft tumor models, enabling researchers to assess its efficacy and elucidate its mechanism of action. Careful experimental design and execution are crucial for obtaining reliable and translatable results that can guide future clinical development.
References
- 1. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
- 19. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: ATM Inhibitor-4
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of ATM Inhibitor-4 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as compound 39, is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.32 nM.[1] The ATM kinase is a critical regulator of the DNA damage response (DDR) pathway. By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store the solid compound and its stock solutions?
A3: It is recommended to store the solid form of this compound at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, stock solutions of many small molecule kinase inhibitors are generally stable for several months.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: this compound is described as having favorable metabolic stability.[1] However, the stability of small molecule inhibitors in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other components in the medium. It is advisable to prepare fresh dilutions in your experimental buffer or cell culture medium from a DMSO stock solution immediately before use. Prolonged incubation in aqueous solutions may lead to degradation or precipitation.
Q5: Are there any known incompatibilities with common lab reagents?
A5: Specific incompatibility data for this compound is not widely published. As a general precaution, avoid strong acids, bases, and oxidizing agents. When using in cell culture, ensure the final concentration of DMSO is not toxic to your cells (typically below 0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the inhibitor in cell culture medium. | - The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. - The final concentration of DMSO is too low to maintain solubility. - Interaction with components of the serum or medium. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium. - Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells. - Prepare fresh dilutions immediately before adding to the cell culture. - Consider using a serum-free medium for the initial incubation period if serum components are suspected to cause precipitation. |
| Loss of inhibitor activity over time in an experiment. | - Degradation of the inhibitor in the experimental solution due to pH, temperature, or light exposure. - Adsorption of the inhibitor to plasticware. | - Prepare fresh working solutions for each experiment. - Protect solutions from light and store at appropriate temperatures when not in use. - Use low-protein-binding plasticware for preparing and storing inhibitor solutions. - Perform a time-course experiment to assess the stability of the inhibitor under your specific experimental conditions. |
| Inconsistent or unexpected experimental results. | - Inaccurate concentration of the stock solution due to improper storage or handling. - Degradation of the stock solution. - Pipetting errors when preparing dilutions. | - Regularly check the concentration and purity of the stock solution using methods like HPLC. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. - Include appropriate positive and negative controls in your experiments. |
Data on this compound
| Parameter | Value | Reference |
| Synonyms | Compound 39 | [1] |
| Molecular Formula | C26H29FN6O3 | |
| CAS Number | 2769140-74-9 | [1] |
| IC50 (ATM kinase) | 0.32 nM | [1] |
| Metabolic Stability | Favorable | [1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade DMSO
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Buffers of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4)
- HPLC system with a UV detector and a C18 column
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare working solutions by diluting the stock solution in the desired test buffer (e.g., PBS, cell culture medium) to a final concentration suitable for your experiments and HPLC analysis.
3. Incubation under Stress Conditions:
- Temperature Stability: Incubate aliquots of the working solution at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
- pH Stability: Prepare working solutions in buffers with different pH values and incubate at a constant temperature.
- Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles.
4. HPLC Analysis:
- At each time point, inject a sample of the incubated solution into the HPLC system.
- Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from any potential degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- The stability is assessed by measuring the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: ATM Signaling Pathway and the inhibitory action of this compound.
References
potential off-target effects of ATM Inhibitor-4
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of ATM Inhibitor-4. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Viability Changes | Inhibition of other essential kinases for cell survival. For example, some ATM inhibitors have been shown to have activity against other members of the PI3K-like kinase (PIKK) family such as DNA-PK, mTOR, and ATR.[1][2] | 1. Perform a kinase selectivity profile to identify other kinases inhibited by your specific batch of this compound. 2. Western Blot Analysis: Check for the inhibition of downstream targets of related kinases (e.g., p-AKT for PI3K/mTOR pathway, p-CHK1 for ATR). |
| Altered Drug Efflux | Inhibition of drug efflux pumps, such as the breast cancer resistance protein (BCRP/ABCG2), has been observed with some ATM inhibitors.[3] This can lead to increased intracellular concentration of the inhibitor or co-administered drugs. | 1. Use a BCRP/ABCG2 inhibitor (e.g., Ko143) as a positive control to see if it phenocopies the effect. 2. Measure intracellular drug concentration using techniques like LC-MS/MS to determine if this compound alters the accumulation of itself or other compounds. |
| Inconsistent Radiosensitization | Off-target inhibition of kinases involved in other DNA damage repair pathways could lead to complex and unpredictable cellular responses to ionizing radiation.[4][5][6] | 1. Assess different DNA repair pathways: Use pathway-specific assays (e.g., homologous recombination and non-homologous end joining reporter assays) to see if other pathways are affected. 2. Titrate the inhibitor concentration: Use the lowest effective concentration for ATM inhibition to minimize off-target effects. |
| Unexpected Phenotypes in p53-deficient cells | While ATM's role in activating p53 is well-known, some off-target effects might be independent of p53 status.[7] | 1. Use both p53-proficient and p53-deficient cell lines to dissect the p53-dependency of the observed phenotype. 2. Analyze cell cycle progression: Use flow cytometry to determine if the inhibitor causes cell cycle arrest at different checkpoints irrespective of p53 status.[3] |
| Neurotoxicity in in vivo models | Although ATM inhibitors are being developed for brain tumors, off-target effects on neuronal kinases could lead to neurotoxicity.[3] | 1. Perform a focused kinase screen against a panel of kinases known to be important for neuronal function. 2. Careful in vivo toxicity studies: Monitor for neurological symptoms in animal models and perform histopathological analysis of brain tissue. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases for ATM inhibitors?
A1: The selectivity of ATM inhibitors can vary significantly. While some are highly selective, others have been shown to inhibit other kinases, particularly within the PIKK family. For example, the inhibitor CP466722 was found to target 25 other cellular kinases.[3] M3541 has been shown to inhibit ARK5, FMS, FMSY969C, and CLK2 at higher concentrations.[1] It is crucial to consult the manufacturer's data or perform independent kinase profiling for the specific inhibitor being used.
Q2: How can I determine the kinase selectivity of my this compound?
A2: A comprehensive kinase selectivity profile can be generated using commercially available services that screen your compound against a large panel of kinases (e.g., Eurofins, Reaction Biology). Alternatively, you can perform in-house assays against a smaller, focused panel of related kinases like ATR, DNA-PK, and mTOR.
Q3: Besides other kinases, what other off-target effects should I be aware of?
A3: Some ATM inhibitors have been reported to interact with non-kinase targets. A notable example is the inhibition of the BCRP/ABCG2 drug efflux transporter by the ATM inhibitor AZ32.[3] This can affect the pharmacokinetics of the inhibitor and any co-administered drugs that are substrates of this transporter.
Q4: Can off-target effects impact the interpretation of my radiosensitization experiments?
A4: Yes. If this compound inhibits other DNA damage response (DDR) kinases like DNA-PK or ATR, the observed radiosensitization may not be solely due to ATM inhibition.[4][8] This could lead to an overestimation of the specific contribution of ATM inhibition to the therapeutic effect. It is important to use inhibitors with the highest possible selectivity or to validate findings using genetic approaches like siRNA or CRISPR-mediated knockout of ATM.
Q5: What is the potential for toxicity with ATM inhibitors?
A5: While ATM inhibitors are designed to selectively target cancer cells, which often have a higher reliance on DNA repair mechanisms, off-target effects can contribute to toxicity in normal tissues.[3][9] For example, high hydrophobicity and off-target kinase inhibition of early ATM inhibitors like KU-55933 led to toxicity in healthy tissues.[3] Newer generations of inhibitors, such as M4076, have shown no significant in vivo toxicity in some preclinical models.[3] Toxicity is a critical aspect to evaluate in preclinical studies.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Representative ATM Inhibitors (IC50 in nM)
| Inhibitor | ATM | DNA-PK | ATR | mTOR | PI3K | Other Notable Off-Targets (IC50) | Reference |
| M3541 | 0.25 | >60-fold selective | >400-fold selective | >400-fold selective | >400-fold selective | ARK5, FMS, FMSY969C, CLK2 (>50% inhibition at 1µM) | [1] |
| KU-60019 | 6.3 | ~1700 | ~10000 | - | - | - | [2] |
| KU-59403 | 3 | ~3000 | - | - | - | - | [2] |
| ZN-B-2262 | 4.4 | >10000 | >10000 | >10000 | - | - | [2] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Kinase Inhibition
Objective: To assess the inhibition of ATM and potential off-target kinases (e.g., ATR, DNA-PK, mTOR) by analyzing the phosphorylation of their downstream substrates.
Materials:
-
Cell lines of interest (e.g., A549, HeLa)
-
This compound
-
DNA damaging agent (e.g., Ionizing Radiation (IR) or Etoposide)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: p-ATM (S1981), ATM, p-KAP1 (S824), p-CHK2 (T68), p-CHK1 (S345), p-DNA-PKcs (S2056), p-S6 Ribosomal Protein (S235/236)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Induce DNA damage (e.g., 5-10 Gy IR and allow to recover for 1 hour).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image.
Expected Outcome: A dose-dependent decrease in the phosphorylation of ATM substrates (p-ATM, p-KAP1, p-CHK2) should be observed. A lack of change or a change only at high concentrations in the phosphorylation of off-target substrates (p-CHK1 for ATR, p-DNA-PKcs for DNA-PK, p-S6 for mTOR) would indicate selectivity.
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound, alone or in combination with a DNA damaging agent.
Materials:
-
Cell lines of interest
-
This compound
-
DNA damaging agent (e.g., Doxorubicin, Cisplatin)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, the DNA damaging agent, or a combination of both.
-
Include untreated and vehicle-treated wells as controls.
-
Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values.
Expected Outcome: This assay will reveal if this compound has cytotoxic effects on its own and if it sensitizes cells to DNA damaging agents. Comparing the effects across different cell lines can also provide insights into potential determinants of sensitivity.
Visualizations
Caption: ATM Signaling Pathway and Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy and toxicity of ATM inhibition in glioblastoma initiating cells-driven tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
ATM Inhibitor-4 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of ATM Inhibitor-4 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a reported IC50 of 0.32 nM.[1] ATM kinase is a critical component of the DNA damage response (DDR) pathway, playing a central role in detecting and signaling the presence of DNA double-strand breaks (DSBs).[2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, such as CHK2 and p53.[4][5]
Q2: What is the expected cytotoxicity of this compound in normal, non-cancerous cells?
Q3: What are the potential off-target effects of this compound?
This compound has been noted to show inhibitory activity against the PI3K kinase family and can fully inhibit mTOR at a concentration of 1 μM. Researchers should be aware of these potential off-target effects, which could influence experimental outcomes. It is recommended to include appropriate controls to distinguish between on-target ATM inhibition and off-target effects on pathways like PI3K/Akt/mTOR.
Q4: When is cytotoxicity in normal cells expected to increase with this compound treatment?
The cytotoxicity of ATM inhibitors in normal cells can be significantly enhanced when used in combination with DNA-damaging agents (e.g., ionizing radiation, topoisomerase inhibitors). By preventing DNA repair, ATM inhibitors can sensitize both normal and cancerous cells to the lethal effects of these agents. Therefore, when designing combination studies, it is essential to carefully titrate the concentrations of both the DNA-damaging agent and this compound to identify a therapeutic window that maximizes cancer cell killing while minimizing toxicity to normal cells.
Troubleshooting Guides
This section provides solutions to common issues encountered during the assessment of this compound cytotoxicity in normal cells.
Problem 1: High background signal in cell viability assays.
-
Possible Cause:
-
MTT Assay: Contamination of the culture medium with reducing agents (e.g., phenol red), microbial contamination, or degradation of the MTT reagent can lead to spontaneous formazan formation. High background can also result from fingerprints or scratches on the plate.[7]
-
Resazurin Assay: The resazurin reagent itself is weakly fluorescent, and this intrinsic fluorescence can contribute to high background.[8] Media components or the test compound may also be autofluorescent.
-
LDH Assay: Serum in the culture medium contains LDH, which can contribute to background absorbance.[9] Phenol red in the medium can also interfere with the colorimetric reading.
-
-
Solution:
-
General: Use fresh, sterile reagents and culture medium. Handle plates with care to avoid contamination and scratches.
-
MTT Assay: Use a reference wavelength (e.g., 630 nm) to subtract background absorbance.[7] Consider using a phenol red-free medium for the assay. Include a "no cell" control with medium and MTT to determine the background.
-
Resazurin Assay: Include a "no cell" control with medium and resazurin to measure and subtract the background fluorescence.[8] Check for compound autofluorescence by incubating the compound with medium and the assay reagent in the absence of cells.
-
LDH Assay: Use serum-free medium for the duration of the assay if possible. Include a "no cell" control with medium to determine the background LDH activity.[9]
-
Problem 2: Low signal or poor dynamic range in cell viability assays.
-
Possible Cause:
-
General: Insufficient cell number, suboptimal incubation time with the assay reagent, or low metabolic activity of the cells.
-
MTT Assay: Incomplete solubilization of formazan crystals.
-
Resazurin Assay: Using suboptimal excitation and emission wavelengths.[10] The incubation time may be too short for sufficient reduction of resazurin.[10]
-
LDH Assay: The cell membrane may not be sufficiently compromised to release a detectable amount of LDH. The half-life of released LDH is approximately 9 hours, so delayed measurement can lead to lower signals.[11]
-
-
Solution:
-
General: Optimize cell seeding density and incubation time through preliminary experiments. Ensure cells are healthy and metabolically active before starting the experiment.
-
MTT Assay: Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Resazurin Assay: Use the recommended excitation (530-560 nm) and emission (590 nm) wavelengths.[12] Optimize the incubation time (typically 1-4 hours) for your specific cell line.[13]
-
LDH Assay: Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer) to ensure the assay is working correctly.[11] Perform the measurement within a few hours of sample collection.
-
Problem 3: Inconsistent or highly variable results.
-
Possible Cause:
-
Uneven cell seeding across the wells of the microplate.
-
Edge effects in the microplate, where wells on the periphery behave differently from interior wells.
-
Pipetting errors, especially when performing serial dilutions.
-
Cell clumping, leading to inaccurate cell counting and seeding.
-
-
Solution:
-
Ensure a single-cell suspension before seeding by proper trypsinization (for adherent cells) and gentle pipetting.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
-
Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
-
Perform experiments with an adequate number of technical and biological replicates to ensure statistical significance.
-
Quantitative Data Summary
As specific cytotoxicity data for this compound in normal cells is limited in public literature, the following table provides representative data for other ATM inhibitors to illustrate their generally low cytotoxic potential in non-cancerous cell lines when used as single agents. Researchers are strongly encouraged to determine the IC50 of this compound in their specific normal cell lines of interest.
| ATM Inhibitor | Normal Cell Line | Assay | IC50 / % Viability | Reference |
| Urea-based Analogues | MCF10A (non-cancerous breast epithelial) | MTT | Generally higher resistance compared to TNBC cells | [14] |
| Compound 1 (Urea-based) | MCF10A | - | No significant changes in ATP synthesis | [14] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound. Include appropriate controls: untreated cells (vehicle control), and medium only (blank).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background from cell debris.
Resazurin (AlamarBlue) Assay
This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.
Materials:
-
96-well opaque-walled plates (to minimize background fluorescence)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile DPBS)[13]
-
Microplate fluorometer with excitation at 530-560 nm and emission at 590 nm
Procedure:
-
Seed cells in a 96-well opaque plate at an optimized density in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with a range of this compound concentrations. Include untreated and blank controls.
-
Incubate for the desired duration.
-
Add 20 µL of resazurin solution to each well.[13]
-
Incubate for 1-4 hours at 37°C, protected from light.[13] The optimal incubation time should be determined for each cell line.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This colorimetric assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
96-well clear flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Seed cells in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with this compound. Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Maximum LDH release (treat with lysis buffer 45 minutes before measurement)
-
Medium only (background)
-
-
Incubate for the desired exposure period.
-
Centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[16]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Visualizations
Signaling Pathway of ATM Inhibition
References
- 1. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. labbox.es [labbox.es]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting ATM Inhibitor-4 experiments
Welcome to the technical support center for ATM Inhibitor-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this potent and selective ATM inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
I. Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound.
Question 1: I am not observing the expected decrease in the phosphorylation of downstream targets of ATM (e.g., p-CHK2, p-p53) after treating my cells with this compound. What could be the reason?
Answer:
There are several potential reasons why you might not be seeing the expected downstream effects of this compound. Here is a troubleshooting guide to help you identify the issue:
-
Inhibitor Preparation and Storage:
-
Improper Dissolution: this compound is typically dissolved in DMSO. Ensure that the inhibitor is fully dissolved. If you observe any precipitate in your stock solution, gently warm it and vortex.
-
Incorrect Dilution: When diluting the DMSO stock in your aqueous cell culture medium, it is crucial to do so in a stepwise manner to prevent precipitation. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Degradation: Improper storage can lead to the degradation of the inhibitor. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable, but for longer-term storage, -80°C is recommended.
-
-
Experimental Conditions:
-
Insufficient Inhibitor Concentration: The reported IC50 for this compound is 0.32 nM in cell-free assays.[1] However, the effective concentration in cell-based assays can be higher and may vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Inadequate Treatment Time: The inhibition of ATM phosphorylation and its downstream targets can be time-dependent. A typical pre-incubation time with the inhibitor before inducing DNA damage is 1-2 hours. You may need to optimize this incubation time for your experimental setup.
-
Cell Line Specifics: The cellular context, such as the expression level of ATM and the status of other DNA damage response proteins, can influence the effectiveness of the inhibitor. Ensure that your cell line has a functional ATM signaling pathway.
-
-
Western Blotting Technique:
-
Phosphatase Activity: Phosphorylated proteins are susceptible to dephosphorylation by endogenous phosphatases upon cell lysis. It is critical to use phosphatase inhibitors in your lysis buffer and to keep your samples on ice at all times.[2]
-
Blocking Buffer: When detecting phosphorylated proteins, it is recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead of milk. Milk contains casein, a phosphoprotein that can lead to high background.[1][3]
-
Antibody Quality: Ensure that the primary antibodies for phosphorylated proteins are specific and used at the recommended dilution. It is also good practice to probe for the total protein as a control to confirm that the lack of a phospho-signal is not due to the absence of the protein itself.[1]
-
Question 2: I am observing unexpected off-target effects in my experiment. How can I troubleshoot this?
Answer:
While this compound is reported to be a selective ATM inhibitor, off-target effects can occur, especially at higher concentrations. Here’s how you can address this:
-
Confirm On-Target Activity: First, ensure that the inhibitor is active against its intended target in your system. Verify the inhibition of ATM-dependent phosphorylation of downstream targets like CHK2 at the concentration you are using.
-
Titrate the Inhibitor Concentration: Off-target effects are often concentration-dependent. Perform a dose-response curve to find the lowest effective concentration that inhibits ATM activity without causing the observed off-target effects.
-
Use a Secondary ATM Inhibitor: To confirm that the observed phenotype is due to ATM inhibition and not an off-target effect of this compound, use a structurally different ATM inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Consider Known Cross-Reactivity: this compound has been shown to inhibit other members of the PI3K kinase family and mTOR at higher concentrations.[1] If your observed off-target effect is related to these pathways, you may need to lower the concentration of this compound or use a more specific inhibitor if available.
-
Control Experiments: Include appropriate controls in your experiment. This should include a vehicle control (DMSO) and potentially a positive control for the observed off-target effect if one is known.
Question 3: My cells are showing signs of toxicity or reduced viability even at low concentrations of the inhibitor. What should I do?
Answer:
Unexpected cytotoxicity can be a concern. Here are some steps to troubleshoot this issue:
-
Vehicle Control Toxicity: First, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cells, which is typically below 0.5%.[4] Run a vehicle-only control to assess its effect on cell viability.
-
Cell Line Sensitivity: Some cell lines can be particularly sensitive to ATM inhibition, especially if they have underlying defects in other DNA repair pathways, leading to synthetic lethality.[5][6]
-
Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of inhibitor concentrations to determine the cytotoxic threshold for your specific cell line.
-
Check for Contamination: Ensure that your inhibitor stock solution or cell culture is not contaminated, as this can lead to unexpected cell death.
II. Quantitative Data
This table summarizes the IC50 values of various ATM inhibitors against the ATM kinase and in different cancer cell lines. This data can be used for comparison and to guide the selection of appropriate inhibitor concentrations.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| This compound | ATM | 0.32 | - | - | [1] |
| KU-55933 | ATM | 12.9 | Various | - | [7] |
| KU-60019 | ATM | 6.3 | - | - | [8] |
| AZD0156 | ATM | 0.58 | - | - | [9] |
| AZD1390 | ATM | - | - | 0.78 | [10] |
| M3541 | ATM | 0.25 | A549 | ~10-20 (pATM) | [11] |
| M4076 | ATM | - | A549, HCT116, etc. | 9-64 (pCHK2) | [11] |
| CP-466722 | ATM | 410 | HeLa | - | [9] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. Western Blotting for Phosphorylated ATM Downstream Targets (e.g., p-CHK2)
This protocol is designed to detect changes in the phosphorylation status of ATM targets following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Induce DNA damage using a DNA-damaging agent (e.g., etoposide, ionizing radiation) for the desired time.
-
-
Sample Preparation:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][3]
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-p-CHK2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for the total protein or a loading control like β-actin.
-
B. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
C. Immunofluorescence for Phosphorylated CHK2 (p-CHK2)
This protocol allows for the visualization and localization of p-CHK2 within cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Induce DNA damage as required.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Immunostaining:
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p-CHK2 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: ATM Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Western Blotting.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
ATM Inhibitor-4 inconsistent results in assays
Technical Support Center: ATM Inhibitor-4
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing inconsistent results with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing significant variability in IC50 values for this compound across different kinase assay runs?
Inconsistent IC50 values are a common issue that can arise from several factors, including experimental setup and reagent handling.
Potential Causes & Troubleshooting Steps:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay. Variations in ATP concentration between experiments will lead to shifts in the IC50 value.[1]
-
Recommendation: Use a consistent ATP concentration across all assays, ideally at or near the Km value for the ATM kinase.[1] Ensure the final ATP concentration is accurately calculated and prepared fresh.
-
-
Enzyme Concentration and Activity: The concentration and specific activity of the recombinant ATM enzyme can vary between lots or degrade over time with improper storage.
-
Recommendation: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Qualify each new lot of enzyme to ensure consistent activity.
-
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility.[2][3][4][5] Precipitation of the compound at higher concentrations can lead to inaccurate IC50 determinations.
-
Recommendation: Visually inspect wells for precipitation, especially at the highest concentrations. Determine the maximum soluble concentration of this compound in your assay buffer and do not exceed it in your dilution series. The use of a small percentage of DMSO is common, but ensure the final concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Signal Window: A low signal-to-background ratio can increase variability.
-
Recommendation: Optimize the assay conditions to ensure a robust signal. This may involve adjusting the concentrations of the enzyme, substrate, or ATP.
-
Example Data: Effect of ATP Concentration on this compound IC50
| ATP Concentration | IC50 of this compound |
| 10 µM | 50 nM |
| 50 µM | 250 nM |
| 100 µM (Km value) | 500 nM |
| 200 µM | 1 µM |
2. This compound shows high potency in my in vitro kinase assay but has weak activity in my cell-based assays. What could be the reason for this discrepancy?
A drop in potency between biochemical and cell-based assays is a frequent challenge in drug discovery and can be attributed to several factors related to the more complex biological environment of a cell.
Potential Causes & Troubleshooting Steps:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Recommendation: Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross lipid membranes.
-
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Recommendation: Test the activity of this compound in the presence of known efflux pump inhibitors.
-
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Recommendation: Analyze the stability of the compound in the presence of liver microsomes or hepatocytes to assess its metabolic stability.
-
-
High Protein Binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit ATM.
-
Recommendation: Measure the plasma protein binding of the compound. Adjust the interpretation of cellular potency based on the free fraction of the compound.
-
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound's off-target activities, which could mask its on-target effect.[6]
-
Recommendation: Profile the compound against a panel of other kinases to assess its selectivity.[7]
-
Example Data: Comparison of this compound Potency
| Assay Type | Metric | Value |
| In Vitro Kinase Assay | IC50 | 500 nM |
| Cell-Based Apoptosis Assay | EC50 | 10 µM |
3. I'm observing cytotoxicity in my cell-based assays at concentrations where I don't expect to see ATM-specific effects. Could this be due to off-target activity?
Yes, cytotoxicity at concentrations significantly different from the target IC50 can indicate off-target effects or general compound toxicity.
Potential Causes & Troubleshooting Steps:
-
Kinase Selectivity: Many kinase inhibitors can bind to the highly conserved ATP-binding pocket of other kinases, leading to off-target inhibition.[6][7]
-
Recommendation: Perform a broad kinase selectivity panel to identify potential off-target kinases. This can help in interpreting cellular data and guide further compound optimization.
-
-
Compound-Related Toxicity: The chemical scaffold of the inhibitor itself might have inherent cytotoxic properties unrelated to its kinase inhibition.
-
Recommendation: Test a structurally related but inactive analog of this compound in your cellular assays. If this analog also shows cytotoxicity, it suggests the toxicity is related to the chemical scaffold.
-
-
Solubility Issues: At high concentrations, the compound may precipitate in the cell culture medium, leading to non-specific cytotoxicity.[3][4][8]
-
Recommendation: As mentioned previously, determine the compound's solubility limit in your cell culture medium and avoid testing above this concentration.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro ATM Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound.[9][10][11][12][13]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).[13]
-
Prepare a solution of recombinant human ATM kinase in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a p53-derived peptide) in kinase buffer.
-
Prepare a solution of ATP at twice the desired final concentration (e.g., 200 µM for a final concentration of 100 µM).
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the ATM kinase, substrate, and this compound (or DMSO for control) to the wells of a microplate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.[9]
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.[10]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).[14]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Apoptosis Assay
This protocol describes a method to assess the ability of this compound to induce apoptosis, often in combination with a DNA-damaging agent.[15][16][17][18]
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., one with a known dependence on ATM signaling) in the recommended medium.
-
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Add a DNA-damaging agent (e.g., etoposide or ionizing radiation) to induce DNA double-strand breaks.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining): [16][17]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
-
Data Analysis:
-
Plot the percentage of apoptotic cells against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: Simplified ATM signaling pathway in response to DNA damage.[19][20][21][22][23]
Caption: Troubleshooting workflow for variable IC50 values.
Caption: Potential reasons for discrepancy between assay types.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. abeomics.com [abeomics.com]
- 21. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.biologists.com [journals.biologists.com]
ATM Inhibitor-4 dose-response curve issues
This guide provides troubleshooting advice and frequently asked questions for researchers using ATM Inhibitor-4, with a focus on addressing common issues related to dose-response curve experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and its mechanism of action?"
???+ question "Why is my observed IC50 value for this compound different from the published value?"
???+ question "How can I confirm the observed cellular effect is a direct result of ATM inhibition?"
???+ question "What do steep or shallow dose-response curves indicate?"
Troubleshooting Dose-Response Curve Issues
Issue 1: The dose-response curve is unexpectedly steep.
Click to expand troubleshooting steps
Possible Cause 1: Stoichiometric Inhibition
-
Explanation: This occurs when the concentration of the target enzyme (ATM) in the assay is close to or higher than the inhibitor's dissociation constant (Kd). In this scenario, the IC50 value becomes dependent on the enzyme concentration rather than reflecting the true binding affinity.[1] Given the high potency of this compound (IC50 = 0.32 nM), this is a plausible cause in cell-free assays.
-
Troubleshooting:
-
Reduce Enzyme Concentration: If using a biochemical (cell-free) assay, lower the concentration of the ATM enzyme and re-run the experiment. If the IC50 value decreases with lower enzyme concentration, stoichiometric inhibition was likely the issue.
-
Use Cell-Based Assays: In cellular assays, the intracellular enzyme concentration is fixed. Focus on validating downstream effects rather than interpreting the absolute IC50 from a viability curve alone.
-
Possible Cause 2: Inhibitor Solubility and Aggregation
-
Explanation: The inhibitor may be precipitating out of solution at higher concentrations, leading to a sudden drop in the measured response that mimics a steep curve.
-
Troubleshooting:
-
Check Solubility: Visually inspect the inhibitor stock and working solutions for any signs of precipitation.
-
Test Different Solvents: Ensure the solvent (e.g., DMSO) is appropriate and used at a final concentration that does not affect the cells or assay.
-
Include a Surfactant: In biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes prevent aggregation.
-
Possible Cause 3: Off-Target Effects
-
Explanation: At higher concentrations, this compound is known to inhibit other kinases like mTOR.[2] A steep drop-off could represent the engagement of a potent off-target that induces a strong cytotoxic or cytostatic effect.
-
Troubleshooting:
-
Correlate with On-Target Inhibition: Perform a western blot for p-ATM (S1981) or p-Chk2 (T68) in parallel with your viability assay. Determine if the steep part of the curve aligns with the concentration range where ATM signaling is maximally inhibited.
-
Use a Lower Concentration Range: Focus experiments on the lower end of the dose-response curve where the inhibitor is most selective for ATM.
-
Issue 2: The dose-response curve is unexpectedly shallow.
Click to expand troubleshooting steps
Possible Cause 1: Cellular Heterogeneity
-
Explanation: The cell population may have inherent variability in its response to ATM inhibition. A shallow curve can reflect a scenario where some cells are highly sensitive while others are less so.[3]
-
Troubleshooting:
-
Single-Cell Analysis: If possible, use techniques like flow cytometry or immunofluorescence to assess the inhibition of a downstream target (e.g., p-p53) on a single-cell level. This can reveal if there are distinct subpopulations of responding and non-responding cells.
-
Clonal Selection: Isolate single-cell clones and test their individual dose-responses to see if the shallow curve is an average of different clonal sensitivities.
-
Possible Cause 2: Experimental Variability
-
Explanation: Inconsistent cell seeding, edge effects in multi-well plates, or errors in serial dilutions can introduce noise and flatten the dose-response curve.
-
Troubleshooting:
-
Refine Technique: Ensure even cell seeding and avoid using the outer wells of plates. Use calibrated pipettes and prepare serial dilutions carefully.
-
Increase Replicates: Increase the number of technical and biological replicates to improve the confidence of the curve fit.
-
Normalize Data: Normalize the response data to both a negative control (vehicle only) and a positive control (e.g., a concentration that gives maximal inhibition or cell death) to define the 0% and 100% effect levels clearly.
-
Possible Cause 3: Drug Efflux or Metabolism
-
Explanation: Cells may actively pump the inhibitor out or metabolize it over the course of the experiment, leading to a reduced effective concentration and a shallower curve.
-
Troubleshooting:
-
Reduce Incubation Time: Perform a time-course experiment to see if a shorter incubation period results in a steeper curve.
-
Use Efflux Pump Inhibitors: Co-treatment with known inhibitors of ABC transporters (e.g., verapamil) can determine if drug efflux is a contributing factor, though this can introduce confounding effects.
-
Data Summary Tables
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Target | ATM Kinase | [2] |
| IC50 | 0.32 nM | [2] |
| Mechanism | ATP-Competitive | [4] |
| Off-Targets | PI3K Kinase Family, mTOR (at 1 µM) | [2] |
Table 2: Troubleshooting Summary for Dose-Response Curve Issues
| Issue | Possible Cause | Key Troubleshooting Step |
| Steep Curve | Stoichiometric Inhibition | Reduce enzyme concentration (in biochemical assays). |
| Inhibitor Precipitation | Check solubility; use a lower concentration range. | |
| Off-Target Effects | Correlate with on-target p-substrate inhibition. | |
| Shallow Curve | Cellular Heterogeneity | Analyze target inhibition at the single-cell level. |
| Experimental Variability | Increase replicates and normalize data carefully. | |
| Drug Efflux/Metabolism | Reduce inhibitor incubation time. |
Experimental Protocols
Protocol 1: Cellular Dose-Response Assay using a Viability Reagent
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate output (luminescence or fluorescence) on a plate reader.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data by setting the vehicle-only control as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Use non-linear regression (four-parameter variable slope model) to fit a sigmoidal curve and determine the IC50 and Hill slope.[5]
-
Protocol 2: Western Blot for ATM Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a short duration (e.g., 1-2 hours).
-
Induce DNA Damage (Optional but Recommended): To robustly activate the ATM pathway, treat cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 10 µM etoposide) and harvest them 1 hour post-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-Chk2 Thr68, anti-total-Chk2, or anti-Actin as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to show a dose-dependent decrease in the phospho-protein relative to the total protein and loading control.
Visualizations
Caption: ATM signaling pathway initiated by DNA double-strand breaks.
Caption: Experimental workflow for a cell-based dose-response assay.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
ATM Inhibitor-4 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use and long-term storage of ATM Inhibitor-4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. While many compounds are stable at warmer temperatures for short periods, adhering to these storage conditions will ensure the integrity and activity of the inhibitor over time. Always refer to the Certificate of Analysis provided by the manufacturer for the most specific storage recommendations.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared and then further diluted in an appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of DMSO in your assay is low (typically less than 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is the stability of the this compound stock solution?
A3: Stock solutions of similar ATM inhibitors in DMSO are generally stable for up to 3 months when stored at -20°C and for longer periods at -80°C.[1] However, for best results, it is recommended to use freshly prepared solutions or to use aliquots that have been stored at -80°C for no longer than 6 months. Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q4: Can this compound be used in in vivo studies?
A4: Yes, ATM inhibitors have been successfully used in in vivo studies. Oral administration of some ATM inhibitors has been shown to effectively inhibit ATM activity in tumor xenografts and enhance the efficacy of radiotherapy.[2] The specific formulation and administration route for in vivo experiments will depend on the animal model and experimental design.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Solvent |
| Powder | -20°C | Refer to Certificate of Analysis | N/A |
| Stock Solution | -80°C | Up to 6 months | DMSO |
| Stock Solution | -20°C | Up to 3 months | DMSO |
Note: The information provided is based on general guidelines for similar compounds. Always consult the manufacturer-specific Certificate of Analysis for the most accurate storage information.
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess the phosphorylation of ATM targets (e.g., p53, Chk2), cell viability assays, or cell cycle analysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inhibitor precipitates out of solution upon dilution in aqueous buffer or media. | The compound has low aqueous solubility. | - Increase the concentration of the stock solution in DMSO and use a smaller volume for dilution.- Use a surfactant like Tween-80 or Pluronic F-68 in your final solution (check for compatibility with your assay).- Sonicate the solution to aid dissolution. |
| No or weak inhibition of ATM activity observed. | - Inhibitor has degraded due to improper storage.- Incorrect inhibitor concentration used.- Insufficient incubation time. | - Use a fresh aliquot of the inhibitor.- Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time with the inhibitor. |
| High cell death observed in control (vehicle-treated) group. | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is less than 0.1%. |
| Inconsistent results between experiments. | - Variability in cell passage number or confluency.- Inconsistent inhibitor preparation or handling. | - Use cells within a consistent passage number range and seed at a consistent density.- Prepare fresh dilutions of the inhibitor for each experiment and handle it consistently. |
| Off-target effects observed. | The inhibitor may have activity against other kinases, especially at higher concentrations.[4] | - Use the lowest effective concentration of the inhibitor.- Confirm key findings using a second, structurally different ATM inhibitor or through genetic approaches (e.g., siRNA-mediated knockdown of ATM). |
Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.
References
- 1. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: ATM Inhibitor-4 vs. KU-55933 in Kinase Inhibition Efficacy
In the landscape of targeted cancer therapy, inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase have emerged as promising agents to sensitize tumor cells to DNA-damaging treatments. This guide provides a detailed comparison of two prominent ATM inhibitors, ATM Inhibitor-4 and KU-55933, focusing on their efficacy, selectivity, and the experimental frameworks used for their evaluation. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform their research and discovery efforts.
At a Glance: Potency and Selectivity
This compound and KU-55933 are both potent inhibitors of ATM kinase, a crucial regulator of the DNA damage response. However, they exhibit distinct profiles in terms of potency and selectivity against other related kinases.
| Inhibitor | Target | IC50 | Ki | Selectivity Profile (IC50) |
| This compound | ATM | 0.32 nM[1] | Not Reported | - Strong inhibition of PI3K kinase family[1]- Full inhibition of mTOR at 1 µM[1] |
| KU-55933 | ATM | 12.9 nM[2][3][4] | 2.2 nM[2][3][4] | - DNA-PK: 2.5 µM[5] - mTOR: 9.3 µM[5] - PI3K: 16.6 µM[5] - ATR: >100 µM[6] - PI4K: >100 µM[6] |
Key Insights:
-
Potency: this compound demonstrates significantly higher potency against ATM in cell-free assays, with an IC50 value in the sub-nanomolar range (0.32 nM) compared to KU-55933 (12.9 nM)[1][2].
-
Selectivity: While both are selective for ATM, KU-55933 has a well-documented and highly selective profile, with substantially higher IC50 values for other PI3K-like kinases (PIKKs) such as DNA-PK, mTOR, and PI3K[5][6]. This compound is also noted to be a strong inhibitor of the PI3K kinase family and can fully inhibit mTOR at a 1 µM concentration, suggesting a broader activity profile at higher concentrations[1].
The ATM Signaling Pathway: The Target in Focus
Both inhibitors target the ATM kinase, a central player in the cellular response to DNA double-strand breaks (DSBs). Upon activation by DSBs, ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis[7][8].
Caption: The ATM signaling pathway initiated by DNA double-strand breaks.
Experimental Protocols: Unveiling the Data
The determination of inhibitor efficacy relies on robust experimental methodologies. Below are representative protocols for key assays used to characterize ATM inhibitors.
In Vitro ATM Kinase Assay (adapted for KU-55933)
This assay quantifies the enzymatic activity of ATM in the presence of an inhibitor.
Caption: Workflow for an in vitro ATM kinase assay.
Detailed Methodology:
-
ATM Immunoprecipitation: ATM is immunoprecipitated from nuclear extracts of a suitable cell line (e.g., HeLa) using a specific anti-ATM antibody. The antibody-ATM complex is then captured on protein A-Sepharose beads.
-
Kinase Reaction: The ATM-bound beads are incubated in a kinase buffer containing a recombinant GST-p53 fusion protein (as a substrate) and varying concentrations of the ATM inhibitor (e.g., KU-55933)[2].
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a defined period.
-
Detection: The reaction is stopped, and the supernatant containing the phosphorylated substrate is transferred to a 96-well plate. The amount of phosphorylated p53 (specifically at Serine 15, a known ATM target site) is then quantified using a phospho-specific ELISA[2].
Cellular Western Blot for ATM Activity
This method assesses the inhibitor's ability to block the phosphorylation of downstream ATM targets within a cellular context.
Caption: Workflow for a Western Blot to assess cellular ATM activity.
Detailed Methodology:
-
Cell Treatment: Cells are pre-incubated with the ATM inhibitor for a specified time before being exposed to a DNA damaging agent, such as ionizing radiation (IR), to activate the ATM pathway.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane[9].
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated ATM substrate, such as phospho-p53 (Ser15) or phospho-Chk2[9].
-
Detection: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) reagent[9]. The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the extent of ATM inhibition.
Conclusion
Both this compound and KU-55933 are valuable research tools for probing the function of the ATM kinase and hold potential as therapeutic agents. This compound stands out for its exceptional potency, while KU-55933 offers a well-characterized and highly selective profile. The choice between these inhibitors will depend on the specific experimental context, with considerations for required potency, the need for high selectivity to avoid off-target effects, and the specific cellular model being investigated. The experimental protocols outlined here provide a foundation for the rigorous evaluation of these and other kinase inhibitors.
References
- 1. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM mediates phosphorylation at multiple p53 sites, including Ser(46), in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to ATM Inhibitor-4 and Other Key ATM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATM Inhibitor-4 with other prominent ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs in studying the DNA damage response (DDR) and for potential therapeutic development.
Introduction to ATM Kinase and its Inhibition
Ataxia-Telangiectasia Mutated (ATM) kinase is a critical apical kinase in the DNA damage response pathway, primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Upon activation, ATM initiates a signaling cascade by phosphorylating a multitude of downstream substrates, including p53 and CHK2, to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] This central role in maintaining genomic integrity makes ATM an attractive target for cancer therapy.[4][5] ATM inhibitors are designed to block the kinase activity of ATM, thereby preventing the repair of damaged DNA in cancer cells and enhancing the efficacy of DNA-damaging agents like radiation and certain chemotherapies.[2][4]
Comparative Analysis of ATM Inhibitors
This section provides a head-to-head comparison of this compound with other well-characterized ATM inhibitors, focusing on their potency, selectivity, and reported cellular effects.
Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other selected ATM inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | ATM IC50 | Reference(s) |
| This compound | 0.32 nM | [6] |
| M3541 | 0.25 nM | [7][8] |
| AZD0156 | 0.58 nM | [9][10] |
| KU-59403 | 3 nM | [6][11] |
| KU-60019 | 6.3 nM | [7] |
| KU-55933 | 12.9 nM | [6][7][11] |
| CP-466722 | 410 nM (0.41 µM) | [6] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Based on the available data, this compound demonstrates sub-nanomolar potency, positioning it among the most potent ATM inhibitors identified to date, with a comparable potency to M3541 and AZD0156.
Selectivity Profile
Selectivity is a critical parameter for a chemical probe or a therapeutic candidate, as off-target effects can confound experimental results and lead to toxicity. The following table presents the selectivity of various ATM inhibitors against other closely related kinases in the PI3K-like kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.
| Inhibitor | ATM IC50 | ATR IC50 | DNA-PK IC50 | mTOR IC50 | PI3K IC50 | Reference(s) |
| This compound | 0.32 nM | - | - | Full inhibition at 1 µM | Stronger inhibition | [6] |
| M3541 | 0.25 nM | >1 µM | 15 nM | >1 µM | >1 µM | [8] |
| AZD0156 | 0.58 nM | 6.2 µM | 0.14 µM (enzyme) | 0.61 µM | 1.4 µM | [10] |
| KU-59403 | 3 nM | >100 µM | 9.1 µM | >10 µM | 10 µM | [6][11] |
| KU-60019 | 6.3 nM | >10 µM | 1.7 µM | - | - | [7] |
| KU-55933 | 12.9 nM | >100 µM | 2.5 µM | 9.3 µM | 1.7 µM | [6][7][11] |
| CP-466722 | 0.41 µM | - | No effect | No effect | No effect | [6] |
This compound is reported to exhibit stronger inhibition of the PI3K kinase family and full inhibition of mTOR at a 1 µM concentration.[6] This suggests a broader inhibitory profile compared to highly selective inhibitors like AZD0156 and M3541, which show a significant window of selectivity against other PIKK family members. The specific context of the research—whether a highly selective ATM inhibitor or a dual ATM/PI3K inhibitor is desired—will determine the suitability of this compound.
Cellular Effects
ATM inhibitors have been shown to induce a range of cellular effects, primarily centered around the disruption of the DNA damage response.
-
This compound: While specific cellular studies on this compound are not as extensively documented in the provided search results, its high potency suggests it would effectively block ATM-dependent signaling pathways. It is also noted to have favorable metabolic stability.[6]
-
KU-55933: This inhibitor has been shown to suppress cell proliferation and induce apoptosis by blocking Akt activation.[12] It also causes G1 cell cycle arrest and can trigger apoptosis under serum starvation conditions.[12] Furthermore, KU-55933 has been observed to affect cellular energy metabolism by increasing glycolysis and reducing mitochondrial function.[13][14]
-
AZD0156: This potent and selective inhibitor abrogates irradiation-induced ATM signaling.[9][15] It acts as a strong radiosensitizer and enhances the effects of PARP inhibitors like olaparib by impeding the repair of olaparib-induced DNA damage, leading to increased DNA double-strand break signaling, cell-cycle arrest, and apoptosis.[9][15]
-
M3541 and M4076: These inhibitors suppress DSB repair and clonogenic cancer cell growth.[8][16][17] In vivo, they have been shown to strongly enhance the antitumor activity of radiotherapy, leading to complete tumor regressions in xenograft models.[8][16][17]
-
CP-466722: This inhibitor has been shown to disrupt ATM-dependent cell cycle checkpoints and sensitize cells to ionizing radiation.[18] A key feature of CP-466722 is the rapid and complete reversibility of its inhibitory effects upon removal.[18]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: ATM Signaling Pathway and Inhibition.
Caption: Experimental Workflow for ATM Inhibitor Evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize and compare ATM inhibitors.
ATM Kinase Inhibition Assay (Biochemical)
This assay is used to determine the in vitro potency (IC50) of an inhibitor against purified ATM kinase.
-
Materials: Purified recombinant ATM kinase, substrate (e.g., a peptide containing the ATM recognition sequence), [γ-³²P]ATP or an antibody-based detection system (e.g., for phosphorylated substrate), kinase assay buffer, and the ATM inhibitor to be tested.
-
Procedure:
-
Prepare a reaction mixture containing the ATM kinase and its substrate in the kinase assay buffer.
-
Add serial dilutions of the ATM inhibitor (and a vehicle control, e.g., DMSO) to the reaction mixture and incubate for a predetermined time at 30°C.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Allow the reaction to proceed for a specific duration at 30°C and then stop it.
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, an ELISA-based format with a phospho-specific antibody can be used.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blotting for ATM Signaling
This method is used to assess the effect of an inhibitor on the ATM signaling pathway in cells.
-
Materials: Cell culture reagents, the ATM inhibitor, a DNA damaging agent (e.g., ionizing radiation, etoposide), lysis buffer with protease and phosphatase inhibitors, SDS-PAGE equipment, PVDF membranes, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-total ATM, anti-total CHK2, and a loading control like β-actin), and HRP-conjugated secondary antibodies, and a chemiluminescence detection system.[19][20][21]
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the ATM inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage (e.g., by exposing cells to ionizing radiation).
-
After a further incubation period, harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[20]
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of ATM and its substrates.
-
Cell Viability Assay
This assay measures the effect of an inhibitor, alone or in combination with a DNA-damaging agent, on cell proliferation and survival.
-
Materials: Cell culture reagents, 96-well plates, the ATM inhibitor, a DNA damaging agent, and a cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo).[22][23][24][25]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[23]
-
Treat the cells with serial dilutions of the ATM inhibitor, either alone or in combination with a fixed concentration of a DNA-damaging agent.
-
Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).[23]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for colorimetric assays) or signal generation (for luminescent or fluorescent assays).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a highly potent inhibitor of ATM kinase. Its comparative profile suggests it is one of the most potent compounds in its class, alongside M3541 and AZD0156. However, its selectivity profile may differ from more highly selective inhibitors, with potential activity against other PIKK family members like PI3K and mTOR. This could be advantageous in certain therapeutic contexts but requires careful consideration in basic research applications where target specificity is paramount. The choice of an ATM inhibitor will ultimately depend on the specific experimental goals, whether it be maximizing potency, ensuring high selectivity, or leveraging a dual-inhibitor profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of this compound and other ATM inhibitors in various research settings.
References
- 1. scbt.com [scbt.com]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Alterations in cellular energy metabolism associated with the antiproliferative effects of the ATM inhibitor KU-55933 and with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Cell viability assay [bio-protocol.org]
- 23. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cell viability assays | Abcam [abcam.com]
A Head-to-Head Comparison: ATM Inhibitor-4 vs. ATR Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the DNA damage response (DDR) is critical. At the heart of the DDR are two pivotal kinases: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). While both are members of the phosphoinositide 3-kinase-related kinase (PIKK) family, they respond to distinct DNA lesions and activate different downstream signaling cascades. This guide provides an objective comparison of a potent ATM inhibitor, ATM Inhibitor-4, and key ATR inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Core Differences in Mechanism of Action
ATM is primarily activated by DNA double-strand breaks (DSBs), often induced by ionizing radiation or certain chemotherapeutics.[1][2] Once activated, ATM phosphorylates a multitude of substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1] Key downstream effectors of ATM include checkpoint kinase 2 (Chk2) and p53.[1]
In contrast, ATR responds to a broader range of DNA damage, particularly replication stress characterized by stretches of single-stranded DNA (ssDNA).[2] This type of damage is common in cancer cells due to oncogene-induced replication stress. ATR activation, in conjunction with its partner ATRIP, leads to the phosphorylation of checkpoint kinase 1 (Chk1), which is crucial for stabilizing replication forks and preventing premature entry into mitosis.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and potential off-target effects of a kinase inhibitor are largely determined by its potency (IC50) and selectivity against other kinases. Below is a summary of publicly available data for this compound and several well-characterized ATR inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. ATM (nM) | Selectivity vs. ATR (nM) | Selectivity vs. DNA-PK (nM) | Selectivity vs. mTOR (nM) | Selectivity vs. PI3Kγ (nM) |
| This compound | ATM | 0.32[1] | - | >1000 (Implied high) | - | Full inhibition at 1µM[1] | Stronger inhibition[1] |
| VE-821 | ATR | 26[3][4] | 16,000 (Ki)[3][4][5] | - | 2,200 (Ki)[3][4][5] | >1,000 (Ki)[3][4][5] | 3,900 (Ki)[3][4][5] |
| Berzosertib (VE-822) | ATR | 19[6][7] | 2,600[8][9] | - | 18,100[8] | >1,000[9] | 220[9] |
| Ceralasertib (AZD6738) | ATR | 1[10][11][12][13] | >5,000[14] | - | >5,000[14] | >5,000[14] | - |
Signaling Pathways and Experimental Workflows
To visually delineate the distinct roles of ATM and ATR and how their inhibition impacts downstream signaling, the following diagrams are provided.
Caption: ATM Signaling Pathway Activation and Inhibition.
Caption: ATR Signaling Pathway Activation and Inhibition.
Caption: General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
To ensure reproducibility and consistency in evaluating ATM and ATR inhibitors, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Phospho-Chk1 (Ser345) and Phospho-Chk2 (Thr68)
This protocol is essential for confirming the on-target activity of ATR and ATM inhibitors, respectively.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with inhibitors and/or DNA damaging agents for the desired time.
-
Place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto a pre-cast SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 1-2 hours.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) or phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]
Protocol 2: Immunofluorescence for γH2AX Foci
This assay is a sensitive method to quantify DNA double-strand breaks.
1. Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with inhibitors and/or DNA damaging agents.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[17][18]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.[17][18]
3. Staining:
-
Wash three times with PBS.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[17][19]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[17][18]
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software such as Fiji (ImageJ).[17][18]
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
1. Cell Seeding and Treatment:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a specific number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor, with or without a fixed dose of a DNA damaging agent.
2. Incubation:
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.
3. Fixation and Staining:
-
After the incubation period, remove the media and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (e.g., 3:1 ratio) or 6% glutaraldehyde for 5-10 minutes.[20]
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[20][21]
4. Colony Counting and Analysis:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and survival fraction for each treatment condition.[21][22][23]
Conclusion
The choice between targeting ATM and ATR depends on the specific context of the cancer type and the desired therapeutic strategy. ATM inhibitors like this compound are particularly promising for sensitizing tumors to DSB-inducing agents such as radiotherapy. ATR inhibitors, on the other hand, show great potential in cancers with high levels of intrinsic replication stress or in combination with agents that induce ssDNA damage. The data and protocols presented in this guide offer a framework for the preclinical evaluation of these inhibitors, enabling researchers to make informed decisions in the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VE-821 | ATM/ATR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD6738 [openinnovation.astrazeneca.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Clonogenic Assay [bio-protocol.org]
- 23. Clonogenic Assay [en.bio-protocol.org]
The Synergistic Power of ATM Inhibition in Chemotherapy: A Comparative Guide
An In-Depth Analysis of How ATM Inhibitors Amplify the Efficacy of Cytotoxic Agents in Cancer Therapy
The inhibition of the Ataxia-telangiectasia mutated (ATM) kinase, a pivotal regulator of the DNA damage response (DDR), is a promising strategy to enhance the therapeutic window of conventional chemotherapies.[1][2] By disabling a crucial DNA repair pathway, ATM inhibitors can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, leading to increased tumor cell death and potentially overcoming chemoresistance.[3][4][5] This guide provides a comparative overview of the synergistic effects observed when combining ATM inhibitors with various chemotherapy agents, supported by experimental data and detailed protocols for researchers in drug development. While "ATM Inhibitor-4" is a placeholder, this guide will focus on well-characterized ATM inhibitors such as AZD0156 and M4076 to illustrate these synergistic interactions.
Mechanism of Synergy: A Two-Pronged Attack
Chemotherapeutic agents like topoisomerase inhibitors (e.g., irinotecan) and platinum-based drugs (e.g., cisplatin) function by inducing DNA double-strand breaks (DSBs) in rapidly dividing cancer cells.[5][6] In response to this damage, the ATM kinase is activated, initiating a signaling cascade that arrests the cell cycle to allow for DNA repair.[2][7] By inhibiting ATM, the cancer cell's ability to repair these DSBs is compromised, leading to an accumulation of lethal DNA damage and pushing the cell towards apoptosis (programmed cell death).[2][5]
Comparative Efficacy of ATM Inhibitors in Combination with Chemotherapy
The synergistic effects of ATM inhibitors have been demonstrated across a range of preclinical models and cancer types. The following tables summarize the observed synergy of prominent ATM inhibitors with various classes of chemotherapeutic agents.
| ATM Inhibitor | Chemotherapy Agent | Cancer Type(s) | Observed Synergistic Effects | References |
| AZD0156 | Irinotecan (SN38) | Colorectal Cancer | Enhanced anti-proliferative effects, increased G2/M cell cycle arrest, and greater tumor growth inhibition in PDX models.[8][9] | [8][9] |
| Olaparib (PARP Inhibitor) | Solid Tumors | Confirmed partial responses in patients with BRCA2 mutations. Hematologic toxicity was a limiting factor.[10][11] | [10][11] | |
| Temozolomide & Irinotecan | Neuroblastoma | Enhanced antitumor efficacy in vitro and in xenograft models.[12] | [12] | |
| M4076 | Topoisomerase I Inhibitors (Irinotecan, Topotecan) | Various Cancer Cell Lines | Strong and broad synergistic combination effect observed in a panel of 34 cancer cell lines.[13] | [13] |
| PARP Inhibitors (Talazoparib, Olaparib, etc.) | Various Cancer Cell Lines | Strong synergy observed with all five tested PARP inhibitors.[13] | [13] | |
| Ionizing Radiation | Various Cancer Cell Lines & Xenografts | Strongly enhances radiotherapy efficacy, leading to complete tumor regression in some models.[3][13][14][15] | [3][13][14][15] | |
| KU-60019 | Topoisomerase II Inhibitors | Lung Cancer | Synergistically exposes lung cancer cells to topoisomerase II inhibitors, leading to cell death.[12] | [12] |
| Radiotherapy | Glioblastoma (p53 mutant) | Effectively radiosensitized resistant glioma cells in mouse models.[3] | [3] | |
| CP466722 | Ionizing Radiation | HeLa Cells | Sensitizes HeLa cells to ionizing radiation.[16] | [16] |
| Cisplatin | Lung Cancer | Inhibition of ATM in cisplatin-resistant lung cancer cells reversed epithelial-mesenchymal transition (EMT) and decreased metastatic potential.[17] | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments used to evaluate the synergistic effects of ATM inhibitors and chemotherapy.
Cell Viability Assay (MTT/SRB Assay)
This assay determines the effect of drug combinations on cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the ATM inhibitor and the chemotherapeutic agent, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Staining:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a similar solvent.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with Sulforhodamine B (SRB) solution. Wash away unbound dye and solubilize the bound dye with a Tris-base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Synergy can be quantified using models like the Bliss Independence or Loewe Additivity model, often calculated with specialized software (e.g., CompuSyn).
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
-
Cell Seeding: Plate a low number of cells (e.g., 200-1,000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the ATM inhibitor, chemotherapy drug, or the combination for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies of at least 50 cells to form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control. A synergistic effect is observed when the combination treatment results in a lower surviving fraction than the additive effect of the individual drugs.
Western Blotting for DNA Damage Response Markers
This technique is used to detect changes in the phosphorylation status of key proteins in the ATM signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the drugs as described for the desired time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against proteins of interest (e.g., phospho-ATM (Ser1981), phospho-CHK2 (Thr68), γH2AX).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative changes in protein phosphorylation.
Visualizing the Synergy: Pathways and Workflows
ATM Signaling Pathway in Response to Chemotherapy-Induced DNA Damage
Caption: ATM activation by chemotherapy-induced DNA damage and its inhibition.
Experimental Workflow for Assessing Synergy
Caption: A typical workflow for evaluating the synergy of drug combinations.
Logical Framework of ATM Inhibition Enhancing Chemosensitivity
References
- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATM Inhibitors in Glioblastoma: AZD1390 vs. KU-60019
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies.[1][2] A key mechanism of resistance to standard-of-care radiotherapy is the robust DNA damage response (DDR) in tumor cells, orchestrated by kinases such as Ataxia-Telangiectasia Mutated (ATM).[3][4] Inhibition of ATM has emerged as a promising strategy to sensitize glioblastoma cells to radiation. This guide provides a comparative overview of two key ATM inhibitors, the clinical-stage AZD1390 and the widely used preclinical tool compound KU-60019, to inform research and development in this area.
Executive Summary
AZD1390 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant ATM inhibitor currently in clinical development for glioblastoma.[1][5][6][7] Preclinical and clinical data highlight its ability to act as a powerful radiosensitizer.[3][4][8] KU-60019, an earlier generation ATM inhibitor, has been instrumental in preclinical studies to validate ATM as a therapeutic target in glioblastoma.[2][9] While highly potent, its utility in clinical settings is limited by factors including poor brain penetrance. This guide will delve into the available data for both compounds, offering a direct comparison of their properties and performance in glioblastoma models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for AZD1390 and KU-60019, providing a snapshot of their potency, selectivity, and radiosensitizing effects.
Table 1: In Vitro Potency and Selectivity
| Parameter | AZD1390 | KU-60019 | Reference |
| ATM IC50 (cellular) | 0.78 nM | Not explicitly stated, but potent in nM range | [1][4][5][7][10] |
| ATM IC50 (cell-free) | Not specified | 6.3 nM | [11][12] |
| Selectivity over DNA-PK | >10,000-fold | ~270-fold | [5][12] |
| Selectivity over ATR | >10,000-fold | ~1600-fold | [5][12] |
Table 2: Preclinical Radiosensitization in Glioblastoma Models
| Parameter | AZD1390 | KU-60019 | Reference |
| Cell Lines Tested | LN18, U87, U1242, NCI-H2228, various p53 mutant and wild-type GBM lines | U87, U1242, p53 null mouse GBM cells | [2][3][9] |
| Effective Concentration for Radiosensitization | 3 nM - 10 nM | 150 nM - 3 µM | [3][13] |
| Dose Enhancement Ratio (DER) / Dose Enhancement Factor (DEF37) | DEF37 of 2.7 in p53 mutant GBM cells at 3nM | DER of 1.7 at 1 µM and 4.4 at 10 µM in glioma cells | [10][11] |
| In Vivo Models | Orthotopic xenografts (syngeneic and patient-derived) | Orthotopic xenografts | [2][3] |
| In Vivo Efficacy | Significant tumor regression and increased survival with radiation | Significantly increased survival with radiation (2-3 fold) | [1][2][3] |
| CNS Penetrance | Yes, confirmed in non-human primates and patients | No, requires direct intra-tumoral administration | [1][5][7][14][15] |
Mechanism of Action: Targeting the DNA Damage Response
Both AZD1390 and KU-60019 are ATP-competitive inhibitors of the ATM kinase.[7] ATM is a critical sensor of DNA double-strand breaks (DSBs), which are the primary cytotoxic lesions induced by ionizing radiation.[3][4] Upon activation, ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, these compounds prevent the repair of radiation-induced DNA damage, leading to the accumulation of lethal genomic instability and ultimately, tumor cell death.[3][5] Preclinical studies have shown that both inhibitors block the phosphorylation of key ATM substrates such as p53, Chk2, and H2AX.[3][9][11]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of AZD1390 and KU-60019.
In Vitro Radiosensitization (Clonogenic Survival Assay)
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, U1242) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded at a low density in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of the ATM inhibitor (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified period (typically 1-2 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with single doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: Following irradiation, the drug-containing medium is replaced with fresh medium. The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment condition is calculated relative to the non-irradiated control. Dose-enhancement ratios (DERs) or dose enhancement factors (DEFs) are calculated to quantify the extent of radiosensitization.
Western Blotting for ATM Pathway Inhibition
-
Cell Treatment: Glioblastoma cells are treated with the ATM inhibitor or vehicle control for a defined period, followed by irradiation (e.g., 5 Gy).
-
Protein Extraction: At various time points post-irradiation, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ATM and its downstream targets (e.g., p-ATM Ser1981, ATM, p-Chk2 Thr68, Chk2, γH2AX).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Orthotopic Xenograft Model
-
Cell Implantation: Human glioblastoma cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups: vehicle, ATM inhibitor alone, radiation alone, and combination therapy.
-
Radiotherapy: Mice receive fractionated doses of whole-brain irradiation.
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor growth can also be monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, brain tissue can be harvested to assess target engagement by measuring the inhibition of ATM signaling in the tumor.
Visualizations
ATM Signaling Pathway and Inhibition
Experimental Workflow for Preclinical Evaluation
Logical Relationship: Synergistic Effect
Conclusion
Both AZD1390 and KU-60019 have demonstrated the potential of ATM inhibition as a strategy to overcome radioresistance in glioblastoma. KU-60019 has been a valuable research tool, providing strong preclinical evidence for this approach. However, its poor pharmacokinetic properties, particularly its inability to cross the blood-brain barrier, preclude its clinical development for brain tumors.
AZD1390 represents a significant advancement, being specifically designed for CNS penetration and oral bioavailability.[1][5][7][14] The robust preclinical data, demonstrating potent radiosensitization and survival benefit in orthotopic glioblastoma models, has paved the way for its clinical investigation.[3][4][18] Early clinical trial results for AZD1390 are encouraging, showing a manageable safety profile and preliminary efficacy in patients with glioblastoma.[8] As such, AZD1390 holds considerable promise as a novel therapeutic agent to improve the standard of care for this devastating disease. Further clinical evaluation is ongoing to fully determine its efficacy and role in the treatment of glioblastoma.
References
- 1. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 2. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xstrahl.com [xstrahl.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. AZD1390 [openinnovation.astrazeneca.com]
- 8. aacr.org [aacr.org]
- 9. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Comparative Analysis of ATM Inhibitor-4 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of ATM Inhibitor-4 against other prominent ATM inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for research and development.
Introduction to ATM Inhibition and Cross-Reactivity
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Inhibition of ATM is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. However, the selectivity of small molecule inhibitors is a crucial factor, as off-target effects can lead to unforeseen biological consequences and toxicity. This guide focuses on the cross-reactivity of this compound, a potent ATM inhibitor, in comparison to other well-characterized inhibitors such as KU-55933, KU-60019, AZD0156, and M3541. The primary focus of this comparison is on the members of the phosphoinositide 3-kinase-related kinase (PIKK) family, which share structural homology with ATM and are common off-targets for ATM inhibitors.
In Vitro Kinase Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 values) of this compound and other ATM inhibitors against a panel of kinases, with a focus on the PIKK family. Lower IC50 values indicate higher potency.
Table 1: Potency of ATM Inhibitors against the Primary Target ATM
| Inhibitor | ATM IC50 (nM) |
| This compound | 0.32 [1] |
| KU-55933 | 12.9[2] |
| KU-60019 | 6.3[3] |
| AZD0156 | 0.58[4] |
| M3541 | 0.25 |
Table 2: Cross-Reactivity Profile of ATM Inhibitors against PIKK Family Kinases
| Inhibitor | DNA-PK IC50 (µM) | ATR IC50 (µM) | mTOR IC50 (µM) | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| This compound | Not Reported | Not Reported | Full inhibition at 1 µM [1] | Strong Inhibition [1] | Strong Inhibition [1] | Strong Inhibition [1] | Strong Inhibition [1] |
| KU-55933 | 2.5[2] | >100[2] | 9.3[2] | 16.6[2] | Not Reported | Not Reported | Not Reported |
| KU-60019 | 1.7[3] | >10[3] | >10[3] | >10[3] | >10[3] | >10[3] | >10[3] |
| AZD0156 | >1 | >1 | >1 | >1 | >1 | >1 | >1 |
| M3541 | 0.015 | >10 | >10 | >10 | >10 | >10 | >10 |
Data Interpretation:
-
This compound demonstrates high potency against its primary target, ATM, with an IC50 in the sub-nanomolar range.[1] However, it also exhibits significant cross-reactivity with the PI3K kinase family and mTOR.[1]
-
KU-55933 is a potent ATM inhibitor with moderate selectivity against other PIKK family members.[2]
-
KU-60019 , an analog of KU-55933, shows improved potency against ATM and enhanced selectivity against other PIKK kinases.[3]
-
AZD0156 and M3541 are highly potent and selective ATM inhibitors with minimal cross-reactivity against other tested PIKK family kinases at concentrations up to 1 µM.
Signaling Pathways and Experimental Workflows
To understand the biological context of ATM inhibition and the methods used to assess cross-reactivity, the following diagrams illustrate the ATM signaling pathway and a general experimental workflow for inhibitor profiling.
Caption: ATM Signaling Pathway Activation in Response to DNA Damage.
Caption: General workflow for assessing ATM inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used to assess ATM inhibitor cross-reactivity.
Biochemical Kinase Assays (e.g., LanthaScreen™ TR-FRET Assay)
This assay quantitatively measures inhibitor binding to the ATP site of a kinase.
-
Reagents: Purified recombinant kinases, LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647 tracer, and test inhibitor.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, the Eu-labeled antibody, and the fluorescent tracer in assay buffer.
-
The test inhibitor is serially diluted and added to the reaction mixture in a microplate.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.
-
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to inhibit 50% of kinase activity) is calculated.
Competitive Binding Assays (e.g., KINOMEscan™)
This platform assesses the interaction of a test compound against a large panel of kinases.
-
Principle: The assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.
-
Procedure:
-
DNA-tagged kinases are combined with the test compound and a ligand-coated solid support.
-
The mixture is incubated to allow for competitive binding.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound. This can be used to determine the dissociation constant (Kd).
Cell-Based Western Blotting for ATM Signaling
This method assesses the ability of an inhibitor to block the phosphorylation of downstream targets of ATM in a cellular context.
-
Cell Culture and Treatment:
-
Cancer cell lines are cultured to a suitable confluency.
-
Cells are pre-treated with various concentrations of the ATM inhibitor for a specified time.
-
DNA damage is induced, typically by ionizing radiation (IR) or treatment with a radiomimetic drug.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of ATM targets (e.g., p-ATM Ser1981, p-CHK2 Thr68, p-p53 Ser15) and total protein controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the extent of inhibition of downstream signaling.
-
Conclusion
This guide provides a comparative overview of the cross-reactivity of this compound. While highly potent against ATM, researchers should be aware of its significant inhibitory activity against the PI3K family and mTOR. For studies requiring high selectivity for ATM, inhibitors such as AZD0156 and M3541 may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context and the potential impact of off-target effects on the biological system under investigation. The provided experimental protocols offer a foundation for designing and interpreting studies aimed at characterizing the selectivity of ATM inhibitors.
References
A Preclinical Head-to-Head: A Comparative Guide to ATM Inhibitor-4 and M4076
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical data for two potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors: ATM Inhibitor-4 and M4076. This analysis is based on publicly available experimental data to facilitate an objective evaluation of their performance and potential as therapeutic agents.
ATM kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in oncology to enhance the efficacy of DNA-damaging therapies such as radiotherapy and chemotherapy.[1][2] Both this compound and M4076 have emerged as highly potent, sub-nanomolar inhibitors of ATM. This guide summarizes their key preclinical findings to aid in the selection and application of these molecules in research and development.
At a Glance: Key Preclinical Data
The following tables provide a structured overview of the available quantitative data for this compound and M4076, covering their in vitro potency, kinase selectivity, and in vivo efficacy.
| Parameter | This compound (compound 39) | M4076 | Reference |
| Target | Ataxia Telangiectasia Mutated (ATM) kinase | Ataxia Telangiectasia Mutated (ATM) kinase | [3][4] |
| IC50 (ATM kinase) | 0.32 nM | < 1 nM (specifically 0.2 nM) | [3][5] |
| Binding Mode | ATP-competitive (Urea-based) | ATP-competitive | [3][5] |
Table 1: In Vitro Potency and Target Information. This table summarizes the primary target and in vitro potency of this compound and M4076 against ATM kinase.
| Parameter | This compound (compound 39) | M4076 | Reference |
| Kinase Selectivity | Described as having an "excellent selectivity profile".[3] | Highly selective. No significant inhibition of other PI3K-related kinases (ATR, DNA-PK, mTOR, PI3K isoforms) at concentrations up to 30 µM.[6] | [3][6] |
| Metabolic Stability | Favorable metabolic stability reported.[3] | Orally bioavailable with a mean elimination half-life of ~2-10 hours in humans (Phase I data).[7] | [3][7] |
Table 2: Selectivity and Early DMPK Properties. This table highlights the selectivity and metabolic stability findings for both inhibitors.
| Cancer Model | Combination Agent | This compound (compound 39) | M4076 | Reference |
| Various Cancer Cell Lines | Ionizing Radiation (IR) | Data not available | Potentiates antitumor activity of IR. | [6] |
| Triple-Negative Breast Cancer (PDX model) | PARP inhibitors (rucaparib, niraparib) | Data not available | Demonstrates marked combination benefit. | [6] |
| Colorectal Xenograft (SW620) | Topoisomerase I inhibitor (irinotecan) | Data not available | Pronounced and persistent combination benefit. | [6] |
| FaDu Xenograft | Ionizing Radiation (IR) | Data not available | Strongly enhances IR efficacy, leading to complete tumor regressions. | [8] |
| NCI-H1975 Xenograft | Ionizing Radiation (IR) | Data not available | Enhances IR efficacy. | [8] |
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and M4076 are ATP-competitive inhibitors of ATM kinase.[3][5] ATM plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by ionizing radiation and certain chemotherapies.[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, these small molecules prevent the repair of DSBs, leading to the accumulation of genomic instability and ultimately, cancer cell death.[1] This mechanism of action forms the basis for their use as sensitizing agents in combination with DNA-damaging cancer therapies.
Caption: ATM Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of these inhibitors.
In Vitro Kinase Assays: The inhibitory activity of the compounds on ATM kinase is typically determined using in vitro kinase assays. These assays often involve recombinant human ATM protein, a specific substrate (e.g., a peptide containing the optimal ATM recognition motif), and ATP. The extent of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value. Selectivity is assessed by performing similar assays with a panel of other kinases, particularly those from the PI3K-related kinase family.
Cell-Based Assays: To assess the cellular potency of the inhibitors, cancer cell lines are treated with the compounds in combination with a DNA-damaging agent like ionizing radiation. The inhibition of ATM activity is then measured by monitoring the phosphorylation of downstream targets such as CHK2 and p53 via Western blotting. Cell viability and clonogenic survival assays are used to determine the extent to which the ATM inhibitor sensitizes cancer cells to the DNA-damaging agent.
In Vivo Xenograft Studies: The in vivo efficacy of ATM inhibitors is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. Tumors are established, and mice are then treated with the ATM inhibitor, a combination agent (e.g., radiation, chemotherapy), or the combination of both. Tumor growth is monitored over time to assess the antitumor efficacy of the different treatment regimens. Pharmacodynamic markers, such as the phosphorylation of ATM targets in tumor tissue, are often analyzed to confirm target engagement in vivo.
Caption: In Vivo Xenograft Experimental Workflow.
Discussion and Future Directions
Both this compound and M4076 are highly potent inhibitors of ATM kinase with sub-nanomolar IC50 values. M4076 has a more extensive publicly available preclinical data package, demonstrating significant in vivo efficacy in combination with radiotherapy and other DNA-damaging agents across various cancer models.[6][8] The availability of Phase I clinical data for M4076 further supports its developmental progress.[7]
This compound, identified as compound 39 in a study on novel urea-based ATM inhibitors, is reported to have an excellent selectivity profile and favorable metabolic stability.[3] However, detailed in vivo efficacy and comprehensive pharmacokinetic and pharmacodynamic data are not as widely published. Further studies are needed to fully elucidate the in vivo potential of this compound and to draw a more direct comparison with M4076.
The choice between these inhibitors for preclinical research will likely depend on the specific experimental context. M4076 offers a wealth of in vivo data to guide study design, while the novel urea-based scaffold of this compound may present different physicochemical and pharmacological properties that could be advantageous in certain applications. As more data on this compound becomes available, a more complete picture of its comparative profile will emerge, further informing the development of ATM-targeted cancer therapies.
References
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
